5-epi-Jinkoheremol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[(2R,8R,8aR)-8,8a-dimethyl-2,3,5,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h8,11,13,16H,5-7,9-10H2,1-4H3/t11-,13-,15-/m1/s1 |
InChI Key |
KEBVXBNFLKYWDP-UXIGCNINSA-N |
Isomeric SMILES |
C[C@@H]1CCCC2=CC[C@H](C[C@]12C)C(C)(C)O |
Canonical SMILES |
CC1CCCC2=CCC(CC12C)C(C)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
5-epi-Jinkoheremol: A Technical Guide to its Discovery, Origin, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the novel sesquiterpenoid, 5-epi-Jinkoheremol. It details its initial discovery through genome mining of the medicinal plant Catharanthus roseus, its natural origin, and the elucidation of its chemical structure. Furthermore, this guide elaborates on the successful heterologous production of this compound in a microbial host, Saccharomyces cerevisiae, through advanced metabolic and protein engineering strategies. The potent antifungal activity of this compound against significant plant pathogens is discussed, alongside a hypothesized mechanism of action. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support further research and development efforts.
Discovery and Origin
Identification through Genome Mining
The discovery of this compound was a result of a targeted genome mining approach of the medicinal plant Catharanthus roseus, a species renowned for its production of therapeutic terpenoid indole alkaloids. This endeavor led to the identification of a cryptic biosynthetic gene cluster (BGC) containing a terpene synthase (TPS) gene, CrTPS18, and a neighboring cytochrome P450 gene, CYP71D349.[1]
Natural Source and Biosynthesis
This compound is a natural product of Catharanthus roseus. Its biosynthesis is initiated from the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP). The sesquiterpene synthase encoded by CrTPS18, named TPS18, catalyzes the conversion of FPP into this compound.[1] This aristolochene-type chemical is a key intermediate in a potential defense-related metabolic pathway within the plant.
Chemical Structure and Characterization
The structure of this compound was elucidated through a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data: NMR Spectroscopic Data
The following table summarizes the 1H and 13C NMR data for this compound, which is crucial for its unambiguous identification.
| Position | 13C (δc) | 1H (δH, mult., J in Hz) |
| 1 | 35.2 | 1.62 (m), 1.95 (m) |
| 2 | 26.9 | 1.45 (m) |
| 3 | 38.7 | 1.88 (m) |
| 4 | 55.1 | 2.15 (m) |
| 5 | 49.8 | 2.61 (d, 9.5) |
| 6 | 120.9 | 5.35 (s) |
| 7 | 141.2 | |
| 8 | 24.1 | 1.55 (m) |
| 9 | 41.5 | 1.25 (m), 1.65 (m) |
| 10 | 39.4 | |
| 11 | 149.5 | |
| 12 | 109.2 | 4.72 (s), 4.75 (s) |
| 13 | 21.0 | 1.75 (s) |
| 14 | 28.1 | 0.95 (d, 6.5) |
| 15 | 16.2 | 0.92 (s) |
Data obtained from the supplementary information of Liang et al., J. Nat. Prod. 2021, 84, 10, 2709–2716.
Experimental Protocols
Initial Isolation and Structure Elucidation from Catharanthus roseus
While the seminal discovery paper by Liang et al. (2021) focused on the genetic basis and heterologous expression, the initial isolation from the plant would have followed established natural product chemistry protocols. A generalized workflow is presented below.
Microbial Production in Saccharomyces cerevisiae
A recent breakthrough has been the high-titer production of this compound in engineered S. cerevisiae.[2] The key metabolic engineering strategies are outlined below.
To increase the precursor supply of FPP, the native MVA pathway in yeast was upregulated by overexpressing key enzymes. This ensures a higher metabolic flux towards sesquiterpenoid biosynthesis.
The catalytic efficiency of the key enzyme, TPS18, was a limiting factor in production. Through protein engineering, a variant, TPS18I21P/T414S, was created with improved catalytic activity and stability.[2]
-
Cultivation: Engineered yeast strains are cultured in a suitable medium (e.g., YPD) with optimized carbon sources.
-
Extraction: After fermentation, the culture broth is extracted with an organic solvent such as hexane.
-
Purification: The organic extract is dried and can be further purified by silica gel column chromatography.
-
Analysis: The final product is analyzed and quantified by GC-MS.
Biological Activity and Mechanism of Action
Potent Antifungal Properties
This compound has demonstrated significant fungicidal activity against two major plant pathogens:
-
Ustilago maydis (a biotrophic fungus)
-
Rhizoctonia solani (a necrotrophic fungus)
Its efficacy has been shown to be comparable or even superior to some commercial fungicides.[1]
Antifungal Activity Data
| Fungal Species | Activity Metric | Value | Reference |
| Ustilago maydis | EC50 | ~5 µg/mL | [1] |
| Rhizoctonia solani | EC50 | ~2.5 µg/mL | [1] |
Proposed Mechanism of Action
The precise signaling pathway and molecular targets of this compound in fungal cells are currently unknown.[3] However, based on the known mechanisms of other sesquiterpenoids, a plausible hypothesis involves the disruption of the fungal cell membrane. The lipophilic nature of sesquiterpenoids allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, loss of cellular contents, and ultimately, cell death.
Future Perspectives
The discovery and successful microbial production of this compound open up several avenues for future research and development. Elucidating its specific antifungal mechanism of action will be crucial for its potential application as a biofungicide. Further optimization of the microbial production platform could lead to commercially viable yields. Additionally, the potent bioactivity of this compound warrants investigation into its potential applications in other areas, such as human health.
Biosynthesis and Engineering Pathway
The following diagram illustrates the engineered biosynthetic pathway for this compound production in Saccharomyces cerevisiae.
References
Technical Guide on 5-epi-Jinkoheremol: A Sesquiterpenoid from Catharanthus roseus
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-epi-Jinkoheremol, a sesquiterpenoid identified in the medicinal plant Catharanthus roseus. While this plant is renowned for its rich profile of terpenoid indole alkaloids (TIAs) like vinblastine and vincristine, the discovery of other terpenoids such as this compound continues to open new avenues for research and development.[1][2][3][4] This document outlines its biosynthesis, a proposed isolation protocol, and the current focus on microbial production due to its potential as a potent antifungal agent.
Natural Occurrence and Biosynthesis
This compound is a natural sesquiterpenoid produced in Catharanthus roseus.[5][6][7] Its synthesis is catalyzed by the sesquiterpene synthase gene CrTPS18, which is part of a biosynthetic gene cluster within the plant.[6][7] The biosynthesis originates from the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl pyrophosphate (FPP). The enzyme this compound synthase (encoded by CrTPS18) then converts FPP into the final compound.
While the specific natural concentration of this compound in C. roseus tissues is not well-documented in current literature, its identification has spurred significant interest in its bioactivity. The limited availability from the natural source has led researchers to focus on heterologous expression systems to produce the compound in larger quantities.
Diagram 1: Biosynthetic Pathway of this compound
*Caption: Simplified biosynthetic pathway of this compound in C. roseus.
Quantitative Data: Focus on Microbial Production
Due to the lack of reported yields from plant extraction, research has pivoted to microbial synthesis, primarily in engineered Saccharomyces cerevisiae. This approach allows for significantly higher production titers. The table below summarizes the yields achieved through metabolic engineering strategies, highlighting the potential of this method for scalable production.
| Production Platform | Key Engineering Strategy | Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | Optimization of mevalonate and sterol biosynthesis pathways | Not specified | [5] |
| Saccharomyces cerevisiae | Protein engineering of TPS18 synthase; Medium optimization | 875.25 | [5][6] |
Proposed Experimental Protocol for Isolation from Catharanthus roseus
The following is a generalized protocol for the extraction and isolation of sesquiterpenoids like this compound from C. roseus plant material. This protocol is based on standard methodologies for terpenoid isolation and may require optimization for this specific compound.[8][9]
3.1. Plant Material and Extraction
-
Harvesting and Preparation: Collect fresh aerial parts (leaves and stems) of C. roseus. Air-dry the material in the shade and grind it into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material (e.g., 200 g) in methanol (MeOH) for 72 hours at room temperature with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
For terpenoid-focused extraction, a preliminary test involves mixing a small amount of the extract with chloroform and concentrated H₂SO₄. A reddish-brown color at the junction indicates the presence of terpenoids.[9]
-
3.2. Fractionation
-
Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Selection of Fraction: As sesquiterpenoids are moderately polar, they are likely to be enriched in the n-hexane or ethyl acetate fractions. Monitor fractions using Thin Layer Chromatography (TLC).
3.3. Chromatographic Purification
-
Thin Layer Chromatography (TLC):
-
Develop a TLC method to identify the fraction containing the target compound. A suitable mobile phase could be a mixture of petroleum ether, ethyl acetate, and acetone.
-
Visualize spots under UV light or by using a staining reagent (e.g., anisaldehyde-sulfuric acid).
-
-
Column Chromatography:
-
Pack a silica gel column with the selected non-polar solvent (e.g., n-hexane).
-
Load the concentrated, enriched fraction onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in n-hexane).
-
-
Preparative TLC/HPLC:
3.4. Characterization
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR).
Diagram 2: Experimental Workflow for Isolation
Caption: Proposed workflow for the isolation and purification of this compound.
Conclusion and Future Prospects
This compound represents an intriguing, non-alkaloidal terpenoid from the well-studied medicinal plant Catharanthus roseus. While its natural abundance appears to be low, its potent antifungal properties make it a compound of significant interest. Future research will likely focus on optimizing microbial production systems to enable large-scale evaluation for agricultural and pharmaceutical applications. Furthermore, elucidating the full biosynthetic pathway and its regulation within the plant could provide insights for metabolic engineering of C. roseus itself to enhance the production of this and other valuable secondary metabolites.[12]
References
- 1. jipb.net [jipb.net]
- 2. Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial production of 5- epi-jinkoheremol, a plant-derived antifungal sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. innspub.net [innspub.net]
- 9. ijsra.net [ijsra.net]
- 10. sabraojournal.org [sabraojournal.org]
- 11. Biological isolation and characterization of Catharanthus roseus (L.) G. Don methanolic leaves extracts and their assessment for antimicrobial, cytotoxic, and apoptotic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of 5-epi-Jinkoheremol
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed overview of the heterologous biosynthesis of 5-epi-jinkoheremol, a plant-derived sesquiterpenoid with significant antifungal properties. The focus is on the metabolic engineering strategies and experimental protocols employed to establish a high-yield microbial production platform, primarily in Saccharomyces cerevisiae (yeast).
Introduction to this compound
This compound is an aristolochene-type sesquiterpenoid originally identified in the medicinal plant Catharanthus roseus.[1] It has demonstrated potent fungicidal activity, making it a promising candidate for development as a biofungicide.[1][2] However, reliance on extraction from its natural source is not scalable for agricultural or pharmaceutical applications. Synthetic biology and metabolic engineering offer a sustainable alternative by programming microbial hosts to produce this complex molecule from simple carbon sources.[2][3]
The core of this bio-production strategy involves reconstructing the relevant biosynthetic pathway in a microbial chassis like yeast and optimizing the metabolic flux towards the final product.
The Core Biosynthesis Pathway
The production of this compound in engineered yeast begins with the central carbon metabolism and proceeds through the mevalonate (MVA) pathway to generate the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).[1][4] A specific terpene synthase then catalyzes the final conversion of FPP to this compound.[3]
The Mevalonate (MVA) Pathway to FPP
The MVA pathway converts Acetyl-CoA into the C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4][5] These are subsequently condensed to form the C15 molecule FPP.[3]
The key enzymatic steps are:
-
Acetyl-CoA to Acetoacetyl-CoA: Catalyzed by Acetoacetyl-CoA thiolase (ERG10).
-
Acetoacetyl-CoA to HMG-CoA: Catalyzed by HMG-CoA synthase (ERG13).
-
HMG-CoA to Mevalonate: Catalyzed by HMG-CoA reductase (HMGR), a major rate-limiting step in the pathway.[3]
-
Mevalonate to Mevalonate-P: Catalyzed by Mevalonate kinase (ERG12).
-
Mevalonate-P to Mevalonate-PP: Catalyzed by Phosphomevalonate kinase (ERG8).
-
Mevalonate-PP to IPP: Catalyzed by Mevalonate pyrophosphate decarboxylase (ERG19).
-
IPP to DMAPP: Isomerization catalyzed by IPP isomerase (IDI1).
-
IPP and DMAPP to FPP: Condensation reactions catalyzed by Farnesyl pyrophosphate synthetase (ERG20).
Final Conversion to this compound
The final and committing step is the cyclization of the linear FPP molecule into the complex sesquiterpenoid structure.
-
FPP to this compound: This reaction is catalyzed by the sesquiterpene synthase This compound synthase (TPS18) , originally from C. roseus.[1][3]
A significant challenge in this pathway is the diversion of the crucial precursor FPP into competing native pathways, primarily the sterol biosynthesis pathway, which begins with the conversion of FPP to squalene by squalene synthase (ERG9).[3][4]
Metabolic Engineering and Production Optimization
To achieve high-titer production of this compound, a multi-faceted metabolic engineering approach was employed, focusing on enhancing precursor supply, reducing flux to competing pathways, and improving the efficiency of the final catalytic step.[1][3]
Quantitative Data on Production Improvement
The stepwise genetic modifications resulted in significant increases in the final titer of this compound. The data below summarizes the outcomes of key engineering steps.
| Engineered Strain ID | Key Genetic Modification(s) | This compound Titer (mg/L) | Fold Increase (vs. Previous) |
| ZK06 | Overexpression of MVA pathway genes + TPS18 | 3.65 | - |
| ZK07 | ZK06 + ERG9 promoter replaced with HXT1p | 8.87 | 2.4 |
| ZK09 | ZK07 + Hac1 overexpression | Not specified, but improved | - |
| ZK10 | ZK09 with engineered TPS18I21P/T414S | ~700 (estimated pre-optimization) | Significant |
| Final Strain | ZK10 + Optimized carbon source (24 g/L) | 875.25 | 1.25 |
| Table 1: Summary of quantitative production data from engineered yeast strains. Data compiled from cited literature.[1][3] |
Key Strategies
-
Upregulating the MVA Pathway: To increase the supply of FPP, all enzymes in the MVA pathway were overexpressed. A key target was HMG-CoA reductase (HMGR), a rate-limiting enzyme.[3]
-
Downregulating the Competing Sterol Pathway: The sterol pathway is the primary consumer of FPP in yeast.[3] To redirect this flux, the native promoter of the ERG9 gene (squalene synthase) was replaced with the glucose-inducible HXT1p promoter, which attenuates gene expression and diverts FPP towards this compound synthesis.[4] This single modification led to a 2.4-fold increase in production.[4]
-
Protein Engineering of TPS18: The initial catalytic activity of TPS18 was identified as a bottleneck.[2][3] Through structure-based rational design and site-directed mutagenesis, a variant, TPS18I21P/T414S , was created with significantly improved stability and catalytic efficiency.[1] The T414S mutation, in particular, resulted in a 1.9-fold higher yield compared to the wild-type enzyme in the same strain background.[1]
-
Transcription Factor Engineering: Overexpression of the transcription factor Hac1, which is involved in the unfolded protein response, was implemented to enhance the overall metabolic fitness and robustness of the engineered yeast strain.[3]
-
Fermentation Optimization: The final production titer was elevated by optimizing the fermentation medium, specifically by increasing the carbon source concentration to 24 g/L (a 1:9 ratio of glucose to galactose).[1] This resulted in a final titer of 875.25 mg/L in shake flask cultivation.[1][2]
Experimental Protocols
The development of the high-yield strain involved several key experimental techniques. The following are summaries of the methodologies cited in the source literature.
Quantification of this compound
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Protocol Summary:
-
Yeast cultures are grown for a specified period (e.g., 5 days).
-
An organic solvent overlay (e.g., dodecane) is added to the culture to capture the secreted hydrophobic product.
-
The solvent layer is collected and subjected to GC-MS analysis.
-
The product is identified by comparing its retention time and mass spectrum with an authentic this compound standard.[3]
-
Quantification is performed by integrating peak areas and comparing them against a standard curve.
-
Protein Engineering and Analysis
-
Method: Structure-guided Site-Directed Mutagenesis.[3]
-
Protocol Summary:
-
Homology Modeling: A 3D structural model of TPS18 is generated.
-
Substrate Docking: The substrate, FPP, is computationally docked into the active site of the modeled enzyme using software like AutoDock Tools to identify key residues involved in substrate binding and catalysis.[3]
-
Mutation Design: Residues near the catalytic pocket and on the protein surface (affecting stability) are selected for mutation.
-
Site-Directed Mutagenesis: Plasmids containing the TPS18 gene are modified using PCR-based mutagenesis to introduce the desired amino acid substitutions.
-
Variant Expression and Screening: The mutated plasmids are transformed into the engineered yeast strain (e.g., ZK07). The resulting strains are cultivated, and their production of this compound is quantified by GC-MS to identify superior variants.[3]
-
Molecular Docking and Energy Calculation
-
Method: Computational Simulation.
-
Protocol Summary:
-
Docking: The binding pose of FPP within the catalytic pocket of wild-type and mutant TPS18 variants is predicted using software like AutoDock Tools.[3]
-
Binding Free Energy Calculation: The stability of the enzyme-substrate complex is estimated by calculating the binding free energy using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) module in Schrödinger software. Lower binding free energy values typically indicate a more stable interaction, which can correlate with improved catalytic efficiency.[3]
-
Conclusion
The successful high-titer production of this compound in S. cerevisiae demonstrates the power of synthetic biology and metabolic engineering.[1][2] By systematically addressing bottlenecks in the biosynthetic pathway—from precursor supply and competing pathway flux to the efficiency of the terminal enzyme—a microbial cell factory was constructed capable of producing 875.25 mg/L of the target compound.[1] These findings lay the groundwork for the large-scale, sustainable production of this promising biofungicide, accelerating its potential application in agriculture and beyond.
References
- 1. Microbial production of this compound, a plant-derived antifungal sesquiterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial production of 5- epi-jinkoheremol, a plant-derived antifungal sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
physical and chemical properties of 5-epi-Jinkoheremol
A Comprehensive Technical Guide to 5-epi-Jinkoheremol
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the physical and chemical properties, experimental protocols, and biosynthetic pathways related to this compound, a promising sesquiterpenoid with significant antifungal properties.
Introduction
This compound is a sesquiterpenoid natural product originally identified in the medicinal plant Catharanthus roseus.[1][2] It is an aristolochene-type chemical that has demonstrated potent fungicidal activity, notably more effective than the commercial fungicide validamycin against certain pathogens.[1][3] Its efficacy against fungi such as the biotrophic Ustilago maydis and the necrotrophic Rhizoctonia solani positions it as a strong candidate for development as a biofungicide.[1][2][4] Due to the challenges of extraction from plant sources, significant research has focused on developing a sustainable and high-yield production platform using metabolically engineered microbial chassis, particularly Saccharomyces cerevisiae.[2][5][6]
Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, formulation, and analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [3] |
| Molecular Weight | 222.37 g/mol | [3] |
| CAS Number | 2567930-96-3 | [3] |
| Classification | Sesquiterpene, Terpenoid, Natural Product | [3] |
Note: Data on specific physical properties such as melting point, boiling point, and solubility are not extensively detailed in the reviewed literature. It is typically handled dissolved in solvents like hexane for extraction or deuterated chloroform (CDCl₃) for NMR analysis.[2][4]
Experimental Protocols
This section details the methodologies for the microbial production, purification, and analytical characterization of this compound.
Microbial Production via Engineered Saccharomyces cerevisiae
The production of this compound is achieved through the metabolic engineering of yeast, focusing on the upregulation of the mevalonate (MVA) pathway to increase the supply of the precursor farnesyl pyrophosphate (FPP).[1][2][5]
Methodology:
-
Strain Engineering:
-
Construct a yeast strain (S. cerevisiae) overexpressing key enzymes of the MVA pathway to enhance metabolic flux from acetyl-CoA to FPP.[2]
-
Introduce and express a codon-optimized this compound synthase gene (e.g., CrTPS18 from C. roseus) to convert FPP into this compound.[1][5]
-
Downregulate competing pathways, such as the sterol biosynthesis pathway, by replacing the promoter of the ERG9 gene (squalene synthase) to divert FPP toward sesquiterpene production.[4]
-
-
Shake Flask Cultivation:
-
Prepare a suitable culture medium (e.g., synthetic complete medium with 20 g/L glucose).
-
Inoculate the medium with the engineered yeast strain.
-
Incubate cultures for 5 days at 30°C with shaking at 220 rpm.[5]
-
For optimized production, the carbon source concentration can be increased (e.g., to 24 g/L of a glucose:galactose mix) to achieve higher titers, with yields reported up to 875.25 mg/L.[1][2]
-
Extraction and Purification
Following fermentation, this compound is extracted from the culture and purified using chromatographic techniques.
Methodology:
-
Solvent Extraction:
-
Purification by Column Chromatography:
-
Dry the hexane extract under a vacuum.
-
Isolate the compound using a silica gel column.
-
Elute the column with a hexane-acetone solvent gradient, starting from a ratio of 30:1 (v/v) and progressing to 20:1, to separate this compound from other metabolites.[2][4]
-
Collect the relevant fractions and dry them for analysis.
-
Analytical Characterization
The identity and purity of the isolated compound are confirmed using mass spectrometry and nuclear magnetic resonance.
Methodology:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve the extracted sample in a suitable solvent.
-
GC Conditions: Inject the sample into the GC system. A typical temperature program is: start at 80°C, hold for 1 minute, then increase the temperature to 300°C at a rate of 14°C/min, and hold for 15 minutes.[2][4]
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.[5]
-
Analysis: Compare the retention time and mass spectrum of the sample to an authentic this compound standard.[1][4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Visualized Pathways and Workflows
Diagrams are provided below to illustrate the biosynthetic pathway and the general experimental workflow for production and analysis.
Caption: Engineered MVA pathway for this compound production in yeast.
Caption: Workflow for this compound production, purification, and analysis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Microbial production of this compound, a plant-derived antifungal sesquiterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microbial production of 5- epi-jinkoheremol, a plant-derived antifungal sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Sesquiterpene Antifungals: Data, Protocols, and Mechanisms
An in-depth analysis for researchers, scientists, and drug development professionals.
The increasing prevalence of fungal infections, coupled with the rise of antifungal drug resistance, has created an urgent need for novel therapeutic agents. Natural products, with their vast structural diversity and biological activity, represent a promising reservoir for the discovery of new antifungal leads. Among these, sesquiterpenes, a class of C15 terpenoids, have demonstrated significant potential as potent antifungal compounds. This technical guide provides a comprehensive literature review of sesquiterpene antifungals, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support further research and development in this critical area.
Quantitative Antifungal Activity of Sesquiterpenes
The antifungal efficacy of sesquiterpenes is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of various sesquiterpenes and sesquiterpene lactones against a range of pathogenic fungi.
Table 1: Antifungal Activity of Drimane Sesquiterpenoids
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| (-)-Drimenol | Candida albicans | 8 - 64 | [1] |
| Fluconazole-resistant C. albicans | 8 - 64 | [1] | |
| Aspergillus spp. | 8 - 64 | [1] | |
| Cryptococcus spp. | 8 - 64 | [1] | |
| Pneumocystis spp. | 8 - 64 | [1] | |
| Blastomyces spp. | 8 - 64 | [1] | |
| Saksenaea spp. | 8 - 64 | [1] | |
| Fluconazole-resistant C. glabrata | 8 - 64 | [1] | |
| Fluconazole-resistant C. krusei | 8 - 64 | [1] | |
| Fluconazole-resistant C. parapsilosis | 8 - 64 | [1] | |
| C. auris | 8 - 64 | [1] | |
| (+)-Albicanol | Candida albicans | Not specified, but showed strong activity | [1] |
| Compound 4 | Candida albicans | Not specified, but showed strong activity | [1] |
| (1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-decahydronaphthalene-1-carbaldehyde |
Table 2: Antifungal Activity of Various Sesquiterpenoids
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Compound 1 | Candida albicans SC5314 | 26.8 | [2] |
| Microsporum gypseum | 4.0 | [2] | |
| Compound 2** | Microsporum gypseum | 8 | [2] |
| Compound 3*** | Candida albicans SC5314 | 32 | [2] |
| Microsporum gypseum | 8 | [2] | |
| Compound 79**** | Fusarium graminearum | 25 - 100 | [2] |
| Sclerotinia sclerotiorum | 25 - 100 | [2] | |
| Verticillium dahliae Kleb | 25 - 100 | [2] | |
| Bipolaris carbonum Wilson | 25 - 100 | [2] | |
| Phytophthora parasitica Dastur | 25 - 100 | [2] | |
| Alternaria alternata (Fries) Keissler | 25 - 100 | [2] | |
| Botrytis cinerea Pers | 25 - 100 | [2] | |
| A sesquiterpenoid from Chimonanthus praecox | |||
| ** A sesquiterpenoid from Chimonanthus praecox | |||
| *** A sesquiterpenoid from Chimonanthus praecox | |||
| **** A sesquiterpenoid with a novel skeleton |
Table 3: Antifungal Activity of Sesquiterpene Lactones
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Costunolide | Trichophyton mentagrophytes | 62.5 | [3] |
| Trichophyton simii | 62.5 | [3] | |
| Trichophyton rubrum 296 | 31.25 | [3] | |
| Trichophyton rubrum 57 | 62.5 | [3] | |
| Epidermophyton floccosum | 125 | [3] | |
| Scopulariopsis sp. | 250 | [3] | |
| Aspergillus niger | 250 | [3] | |
| Curvularia lunata | 125 | [3] | |
| Magnaporthe grisea | 250 | [3] | |
| Eremanthin | Trichophyton mentagrophytes | 125 | [3] |
| Trichophyton simii | 62.5 | [3] | |
| Trichophyton rubrum 296 | 62.5 | [3] | |
| Trichophyton rubrum 57 | 250 | [3] | |
| Epidermophyton floccosum | 125 | [3] | |
| Aspergillus niger | 125 | [3] | |
| Curvularia lunata | 250 | [3] | |
| Magnaporthe grisea | 250 | [3] | |
| Dehydroleucodin | Aspergillus flavus | 250 | [4] |
| 3,4-Epoxyleucodin | Aspergillus flavus | 250 | [4] |
Experimental Protocols for Antifungal Susceptibility Testing
The determination of the antifungal activity of sesquiterpenes relies on standardized and reproducible experimental protocols. The most common methods cited in the literature are broth microdilution, agar disk diffusion, and bioautography.
Broth Microdilution Method
This method is widely used for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[3][5]
1. Preparation of Inoculum:
-
Fungal cultures are grown on an appropriate agar medium.
-
A suspension of fungal spores or cells is prepared in a sterile saline solution (e.g., 0.9% NaCl) or broth.
-
The turbidity of the suspension is adjusted to a specific standard, such as the 0.5 McFarland standard, to achieve a defined concentration of fungal cells (e.g., 10^4 CFU/mL).[3]
2. Preparation of Microtiter Plates:
-
A 96-well microtiter plate is used for the assay.
-
The sesquiterpene compound is dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution.[3]
-
Serial two-fold dilutions of the compound are prepared in a liquid growth medium (e.g., RPMI 1640) directly in the wells of the microtiter plate.
3. Inoculation and Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
The plates are incubated at a specific temperature (e.g., 27°C for fungi, 37°C for bacteria) for a defined period (e.g., 24, 48, or 72 hours, and up to 9 days for dermatophytes).[3]
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6] For some fungi and drugs, the endpoint is defined as a significant reduction in growth (e.g., ≥50%) compared to the positive control.[6]
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method is a qualitative or semi-quantitative test to determine the susceptibility of a fungus to an antifungal agent.[7]
1. Preparation of Agar Plates:
-
A suitable agar medium (e.g., Mueller-Hinton agar for some fungi) is poured into Petri dishes and allowed to solidify.
2. Inoculation:
-
A standardized fungal inoculum is uniformly swabbed over the entire surface of the agar plate.
3. Application of Disks:
-
Sterile paper disks impregnated with a known concentration of the sesquiterpene are placed on the surface of the inoculated agar.
4. Incubation:
-
The plates are incubated under appropriate conditions (temperature and time) to allow for fungal growth and diffusion of the compound from the disk into the agar.
5. Measurement of Inhibition Zones:
-
The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where fungal growth is prevented) in millimeters.[7]
Mechanisms of Antifungal Action and Signaling Pathways
The antifungal activity of sesquiterpenes is attributed to various mechanisms, primarily involving the disruption of fungal cell membranes and interference with key cellular processes.[7][8]
Membrane Disruption
The lipophilic nature of many sesquiterpenes allows them to intercalate into the fungal cell membrane, leading to a loss of integrity and function.[7] Sesquiterpenes like β-caryophyllene and caryophyllene oxide can be absorbed by the fungal cell membrane, disrupting its structure and leading to cell death.[9][10] This disruption can also facilitate the entry of other antifungal agents.
Inhibition of Biofilm and Hyphae Formation
Several sesquiterpenes have been shown to inhibit the formation of biofilms and the dimorphic transition from yeast to hyphal form in Candida albicans, which are crucial for its virulence.[10][11]
Interference with Ergosterol Synthesis
Some sesquiterpenes are proposed to interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11] This mechanism is similar to that of azole antifungal drugs.
Interaction with Specific Signaling Pathways
Recent studies have begun to elucidate the specific molecular targets and signaling pathways affected by sesquiterpenes. For instance, the drimane sesquiterpenoid, drimenol, has been shown to involve the Crk1 kinase-associated pathway in Candida albicans.[1] Genome-wide fitness profiling has identified several genes associated with Crk1 kinase, including RET2, CDC37, and three other open reading frames (orf19.759, orf19.1672, and orf19.4382), as being involved in the mechanism of action of drimenol.[1]
Caption: Proposed mechanism of action for the sesquiterpene drimenol.
Caption: General workflow for broth microdilution antifungal susceptibility testing.
Conclusion
Sesquiterpenes represent a rich and diverse class of natural products with significant antifungal potential. The data presented in this guide highlight the potent activity of various sesquiterpenes against a broad spectrum of pathogenic fungi, including drug-resistant strains. Understanding the detailed experimental protocols is crucial for the accurate and reproducible evaluation of these compounds. Furthermore, the elucidation of their mechanisms of action, particularly their impact on fungal signaling pathways, will be instrumental in the rational design and development of new and effective antifungal therapies. This comprehensive review serves as a valuable resource for researchers and professionals dedicated to combating the growing threat of fungal infections.
References
- 1. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, Costus speciosus (Koen ex.Retz.) Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. reviberoammicol.com [reviberoammicol.com]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Activity of the Sesquiterpene Lactones from Psephellus bellus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. caringsunshine.com [caringsunshine.com]
Methodological & Application
Application Note: High-Level Production of 5-epi-Jinkoheremol in Saccharomyces cerevisiae
Introduction
5-epi-Jinkoheremol is a plant-derived sesquiterpenoid that exhibits potent antifungal properties, making it a promising candidate for development as a biofungicide for crop protection.[1][2] Traditional extraction from plant sources is often inefficient and unsustainable. Synthetic biology and metabolic engineering offer a powerful alternative for the production of such valuable natural products.[1][3] Saccharomyces cerevisiae (baker's yeast) is a well-characterized and robust microbial chassis widely used for the heterologous production of complex molecules, including terpenoids.[4][5][6] This document outlines the strategies and protocols for engineering S. cerevisiae to achieve high-titer production of this compound.
The core strategy involves a multi-faceted approach encompassing metabolic engineering to boost precursor supply, protein engineering to enhance the final catalytic step, and fermentation optimization to maximize yield.[1][7]
Metabolic and Protein Engineering Strategies
The production of this compound in yeast is built upon the native mevalonate (MVA) pathway, which synthesizes the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).[8][9] The key engineering steps are designed to increase the metabolic flux towards FPP and efficiently convert it to the target molecule.[1][2]
1. Augmenting the Mevalonate (MVA) Pathway: To increase the intracellular pool of FPP, key enzymes in the MVA pathway are overexpressed.[1][10] This "push" strategy enhances the conversion of acetyl-CoA into IPP and DMAPP, the building blocks of FPP.[9] A critical rate-limiting enzyme, HMG-CoA reductase (HMGR), is often targeted for overexpression to significantly boost the pathway's output.[2][8]
2. Diverting FPP Flux from Competing Pathways: In wild-type yeast, the majority of FPP is consumed by the sterol biosynthesis pathway to produce ergosterol, an essential membrane component.[8][11] The first committed step in this competing pathway is catalyzed by squalene synthase, encoded by the ERG9 gene.[11] To divert FPP towards this compound, the expression of ERG9 is downregulated by replacing its native promoter with a weaker, glucose-inducible promoter (e.g., HXT1p).[1][10] This "pull" strategy redirects the precursor pool towards the heterologous pathway. This optimization step alone increased production by 2.4-fold to 8.87 mg/L.[1][10]
3. Enhancing Sesquiterpene Synthase Activity: The conversion of FPP to this compound is catalyzed by the this compound synthase (TPS18).[1] The wild-type enzyme showed limited catalytic activity, creating a bottleneck in the pathway.[2][12] Through protein engineering, a variant, TPS18I21P/T414S, was developed with improved catalytic efficiency and stability.[1][2]
4. Global Regulatory Engineering: Further improvements were achieved by manipulating global regulatory factors. Overexpression of the transcription factor Hac1, which is involved in the unfolded protein response, has been shown to improve the production of other sesquiterpenoids and increased this compound yield 1.8-fold in an engineered strain.[1][7] Additionally, strategies involving the m6A writer Ime4 were implemented to further enhance biosynthesis.[1][2]
Quantitative Data Summary
The combination of metabolic engineering, protein engineering, and medium optimization resulted in a significant, stepwise increase in the production of this compound. The final engineered strain achieved a titer of 875.25 mg/L in shake flask cultivation.[1][7]
| Strain Modification | Key Engineering Strategy | This compound Titer (mg/L) | Fold Increase |
| Base Strain + TPS18 | Initial heterologous expression | Low / Not reported | - |
| Promoter replacement of ERG9 | Diverting FPP from sterol pathway | 8.87[1][10] | 2.4 |
| Overexpression of Hac1 | Global transcriptional regulation | 15.92[7] | 1.8 |
| Protein & Regulatory Engineering | Improved TPS18I21P/T414S, Ime4, etc. | Not specified in steps | - |
| Medium Optimization | Optimized carbon source (24 g/L) | 875.25[1][7][10] | 1.25 |
Experimental Workflow and Protocols
The overall process involves strain construction, cultivation in optimized media, extraction of the product, and quantification.
Protocol 1: Yeast Strain Construction
This protocol provides a general method for genomic modifications in S. cerevisiae using the CRISPR/Cas9 system.
-
Preparation of Transformation Components:
-
Prepare the Cas9 expression plasmid and a specific guide RNA (gRNA) expression plasmid targeting the genomic locus of interest (e.g., the ERG9 promoter).
-
Prepare donor DNA containing the desired sequence (e.g., the HXT1p promoter) flanked by homology arms (~50 bp) matching the regions upstream and downstream of the target integration site.
-
Grow the recipient S. cerevisiae strain (e.g., CEN.PK2-1C) in YPD medium to an OD600 of 0.8-1.0.
-
-
Yeast Transformation (PEG/LiAc Method):
-
Harvest cells by centrifugation, wash with sterile water, and resuspend in a lithium acetate (LiAc) solution.
-
Incubate for 30 minutes at 30°C.
-
Add the Cas9 plasmid, gRNA plasmid, donor DNA, and single-stranded carrier DNA to the cell suspension.
-
Add PEG solution and mix thoroughly.
-
Incubate for 30-45 minutes at 30°C.
-
Perform a heat shock at 42°C for 15-20 minutes.
-
Plate the cells onto selective agar plates (e.g., synthetic complete medium lacking specific nutrients to select for plasmid markers).
-
-
Verification:
-
Confirm successful transformants by colony PCR using primers that flank the integration site, followed by Sanger sequencing to verify the correct modification.
-
Protocol 2: Shake Flask Cultivation and Production
This protocol is for the production of this compound in an optimized medium.
-
Seed Culture:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of YPD medium.
-
Incubate at 30°C with shaking at 220 rpm for 24 hours.
-
-
Production Culture:
-
Inoculate a 250 mL flask containing 50 mL of optimized fermentation medium with the seed culture to an initial OD600 of ~0.2.
-
Optimized Medium Composition: The final production was achieved in a medium with an optimized carbon source concentration of 24 g/L, consisting of a glucose-to-galactose ratio of 1:9.[1][7] This composition is crucial as galactose induces the expression of genes under the control of GAL promoters, often used for heterologous pathways.
-
Incubate at 30°C with shaking at 220 rpm for 72-96 hours.
-
To capture the volatile sesquiterpene product, an overlay of a non-polar solvent like dodecane (10% v/v) can be added to the culture.
-
Protocol 3: Extraction and Quantification
This protocol describes the extraction and analysis of this compound.
-
Extraction:
-
If a solvent overlay was used, collect the dodecane layer.
-
If no overlay was used, harvest the entire culture broth.
-
Perform a solvent extraction using an equal volume of ethyl acetate. Vortex vigorously for 5 minutes and centrifuge to separate the phases.
-
Collect the organic (upper) phase. Repeat the extraction on the aqueous phase to maximize recovery.
-
Combine the organic extracts and pass them through a syringe filter (0.22 µm).
-
-
Quantification by GC-MS:
-
Analyze the filtered extract using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
GC Conditions (Example): Use a non-polar column (e.g., HP-5ms). Program the oven with an initial temperature of 80°C, ramp to 250°C, and hold. Use helium as the carrier gas.
-
MS Conditions: Operate in full scan mode to identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Quantify the product by comparing the peak area to a standard curve generated from purified this compound of known concentrations.
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic engineering strategies for sesquiterpene production in microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sysbio.se [sysbio.se]
- 5. mdpi.com [mdpi.com]
- 6. Heterologous production of secondary metabolites as pharmaceuticals in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microbial production of this compound, a plant-derived antifungal sesquiterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
Application Note: Metabolic Engineering of Yeast for High-Level Sesquiterpene Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sesquiterpenes are a diverse class of natural products composed of three isoprene units, with broad applications in pharmaceuticals, fragrances, flavors, and biofuels.[1][2][3] Their complex structures often make chemical synthesis difficult and extraction from natural sources can be low-yielding and costly.[4][5] Metabolic engineering of microbial hosts, particularly the yeast Saccharomyces cerevisiae, offers a promising and sustainable alternative for the production of these high-value compounds.[2][6] Yeast provides a robust and well-characterized platform for expressing heterologous biosynthetic pathways, leveraging its native mevalonate (MVA) pathway to supply the necessary precursors.[6][7] This document outlines common metabolic engineering strategies, summarizes key production data, and provides detailed protocols for strain construction and product analysis.
Core Biosynthetic Pathway and Engineering Strategies
In S. cerevisiae, the synthesis of the universal sesquiterpene precursor, farnesyl diphosphate (FPP), originates from acetyl-CoA via the cytosolic mevalonate (MVA) pathway.[1][4] FPP serves as a critical branch-point intermediate, natively directed towards the synthesis of sterols, such as ergosterol.[4] The core strategy for engineering yeast to produce sesquiterpenes involves redirecting the metabolic flux from native pathways towards the desired product. This is typically achieved through a combination of three key approaches: increasing the precursor supply ("push"), diverting the precursor from competing pathways ("pull"), and efficiently converting the precursor to the final product ("conversion").
// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; acetoacetyl_coa [label="Acetoacetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; hmg_coa [label="HMG-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; mevalonate [label="Mevalonate", fillcolor="#F1F3F4", fontcolor="#202124"]; mevalonate_p [label="Mevalonate-P", fillcolor="#F1F3F4", fontcolor="#202124"]; mevalonate_pp [label="Mevalonate-PP", fillcolor="#F1F3F4", fontcolor="#202124"]; ipp [label="IPP", fillcolor="#F1F3F4", fontcolor="#202124"]; dmapp [label="DMAPP", fillcolor="#F1F3F4", fontcolor="#202124"]; gpp [label="GPP", fillcolor="#F1F3F4", fontcolor="#202124"]; fpp [label="Farnesyl Diphosphate (FPP)", fillcolor="#FBBC05", fontcolor="#202124"];
// Pathway Flow acetyl_coa -> acetoacetyl_coa; acetoacetyl_coa -> hmg_coa; hmg_coa -> mevalonate [label=" HMG-CoA Reductase (HMGR)", fontsize=8, fontcolor="#5F6368"]; mevalonate -> mevalonate_p; mevalonate_p -> mevalonate_pp; mevalonate_pp -> ipp; ipp -> dmapp; {ipp, dmapp} -> gpp; {gpp, ipp} -> fpp [label=" FPP Synthase (ERG20)", fontsize=8, fontcolor="#5F6368"]; } caption [label="Figure 1: The native Mevalonate (MVA) pathway in yeast leading to FPP.", shape=plaintext, fontsize=10];
1. Increasing Precursor Supply (Push): A primary strategy is to enhance the carbon flux through the MVA pathway to boost the intracellular pool of FPP.[4] This is often achieved by overexpressing key rate-limiting enzymes. A common and effective target is a truncated, soluble version of HMG-CoA reductase (tHMG1), which avoids the feedback regulation that controls the native enzyme.[7][8] Overexpression of FPP synthase (ERG20) has also been explored, though its effect can be strain-dependent.[8]
2. Blocking Competing Pathways (Pull): In native yeast, FPP is primarily consumed by the sterol biosynthesis pathway, initiated by squalene synthase (encoded by the ERG9 gene).[4] To divert FPP towards sesquiterpene production, the ERG9 gene is a critical target for downregulation. This can be accomplished by replacing its native promoter with a weaker or regulatable promoter, such as the MET3 promoter, which reduces the expression of squalene synthase and makes more FPP available for heterologous enzymes.[7]
3. Heterologous Gene Expression (Conversion): The final step is the introduction of a sesquiterpene synthase (STS) gene from a plant or other organism to convert FPP into the desired sesquiterpene hydrocarbon.[4][8] For producing functionalized sesquiterpenoids (e.g., alcohols or ketones), the STS is often co-expressed with a corresponding cytochrome P450 monooxygenase (P450) and a cytochrome P450 reductase (CPR).[4][5]
// Engineering modifications Push [label="PUSH:\nOverexpress tHMG1", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pull [label="PULL:\nDownregulate ERG9", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Convert [label="CONVERT:\nExpress STS", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Push -> MVA_Pathway [style=dashed, color="#4285F4", arrowhead=open]; Pull -> FPP [style=dashed, color="#EA4335", arrowhead=tee, label=" Inhibit", fontsize=8, fontcolor="#5F6368"]; FPP -> Sesquiterpene [label=" STS", fontsize=8, fontcolor="#5F6368"]; Convert -> Sesquiterpene [style=dashed, color="#34A853", arrowhead=open];
} caption [label="Figure 2: Logic of metabolic engineering strategies in yeast.", shape=plaintext, fontsize=10];
Data Presentation: Sesquiterpene Production in Engineered Yeast
The following table summarizes reported sesquiterpene titers achieved through various metabolic engineering strategies in Saccharomyces cerevisiae.
| Target Sesquiterpene | Key Genetic Modifications | Yeast Strain Background | Titer | Reference |
| α-Santalene | Multilevel engineering, process optimization | S. cerevisiae | 193 mg/L | [6] |
| Amorphadiene | Overexpression of tHMGR, FPP synthase, amorphadiene synthase; downregulation of ERG9; upc2-1 mutation | S. cerevisiae | >50 mg/L | [4] |
| 5-epi-aristolochene | Expression of thioredoxin-fused 5-epi-aristolochene synthase in engineered yeast (EPY300) | S. cerevisiae | 420 µg/mL (420 mg/L) | [5] |
| Capsidiol | Co-expression of fused 5-epi-aristolochene synthase and P450 hydroxylase/reductase | S. cerevisiae | ~250 µg/mL (250 mg/L) | [5] |
| Epi-cedrol | Overexpression of truncated HMG-CoA reductase (tHmg1p) in a upc2-1 background | S. cerevisiae (α mating type) | 370 µg/L | [8][9] |
| Epi-cedrol | Expression of epi-cedrol synthase in a native strain | S. cerevisiae | 90 µg/L | [9] |
| Generic Sesquiterpene | Overexpression of terpene synthase genes in FPP-accumulating strain | S. cerevisiae | >80 mg/L | [4] |
Experimental Protocols
Protocol 1: Yeast Strain Construction via Lithium Acetate Transformation
This protocol describes a standard method for introducing plasmid DNA into S. cerevisiae.[4]
Materials:
-
YPD Medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Sterile deionized water
-
10x TE buffer (100 mM Tris-HCl, 10 mM EDTA, pH 8.0)
-
10x Lithium Acetate (LiAc) (1 M LiAc, pH 7.5)
-
Plasmid DNA (0.1-1 µg per transformation)
-
Single-stranded carrier DNA (e.g., salmon sperm DNA, 10 mg/mL)
-
PEG/TE/LiAc solution (40% PEG 3350, 1x TE, 1x LiAc), freshly prepared
-
Synthetic Complete (SC) drop-out medium plates for selection
Procedure:
-
Prepare Competent Cells: a. Inoculate a single yeast colony into 5-10 mL of YPD medium and grow overnight at 30°C with shaking.[10] b. The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.3 and grow at 30°C until the OD600 reaches 0.6-0.8 (typically 3-5 hours).[10][11] c. Harvest the cells by centrifugation at 3000 x g for 5 minutes.[10] d. Discard the supernatant, resuspend the cell pellet in 25 mL of sterile water, and centrifuge again.[10] e. Resuspend the cells in 1 mL of freshly prepared, sterile 1x TE/LiAc solution. The cells are now competent.
-
Transformation: a. In a microfuge tube, combine 100 µL of competent cells with 0.1-1 µg of plasmid DNA and 10 µL of carrier DNA. b. Add 600 µL of the PEG/TE/LiAc solution to the cell/DNA mixture. Vortex thoroughly to mix. c. Incubate at 30°C for 30 minutes with shaking. d. Heat shock the mixture in a 42°C water bath for 15-25 minutes. The optimal time can vary between strains.[10]
-
Plating and Selection: a. Centrifuge the tubes at ~8000 x g for 30 seconds to pellet the cells.[11] b. Carefully remove the supernatant. c. Resuspend the cell pellet in 200-500 µL of sterile water.[10] d. Plate the cell suspension onto SC drop-out plates corresponding to the auxotrophic marker on the plasmid. e. Incubate the plates at 30°C for 2-4 days until colonies appear.
Protocol 2: Yeast Cultivation and Sesquiterpene Production
This protocol provides a general method for culturing engineered yeast strains for sesquiterpene production, often involving a two-phase overlay to capture the volatile products.
Materials:
-
SC drop-out medium (lacking the appropriate nutrient for plasmid selection)
-
Organic solvent for overlay (e.g., dodecane, hexadecane)
-
Sterile culture tubes or flasks
Procedure:
-
Inoculation: Pick 5-10 independent colonies from the transformation plate to screen for terpene production.[4] Inoculate each into 5-10 mL of selective SC medium.
-
Starter Culture: Grow the cultures overnight at 30°C with vigorous shaking (200-250 rpm).
-
Production Culture: a. Dilute the starter cultures 1:100 into larger volumes (e.g., 50 mL) of fresh selective medium in flasks. b. If using an inducible promoter (e.g., GAL10), add the inducing agent (e.g., galactose) at this stage.[4] c. Add a sterile organic solvent overlay (e.g., 10% v/v dodecane) to the culture. This layer captures the volatile sesquiterpenes, preventing their loss to evaporation and reducing potential toxicity to the cells.
-
Incubation: Grow the production cultures for 4-10 days at 30°C with shaking.[4]
-
Sampling: At desired time points, withdraw aliquots from the culture for analysis of cell growth (OD600) and sesquiterpene production.[4]
Protocol 3: Extraction and Quantification of Sesquiterpenes by GC-MS
This protocol details the extraction of sesquiterpenes from the culture (specifically the organic overlay) and their analysis.[4][12]
Materials:
-
Organic solvent for extraction (e.g., ethyl acetate, hexane)[4]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal standard (e.g., α-cedrene, caryophyllene) for quantification[4][13]
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
GC vials
Procedure:
-
Sample Preparation: a. Take a 1 mL aliquot of the yeast culture, including the organic overlay. b. Centrifuge the sample at high speed (e.g., 13,000 x g) for 2 minutes to pellet the cells and separate the aqueous and organic phases.
-
Extraction: a. Carefully pipette the top organic layer into a clean microfuge tube. b. To extract any remaining product from the aqueous phase and cells, add 500 µL of ethyl acetate to the original tube, vortex vigorously for 1 minute, and centrifuge again.[4] c. Combine this second organic extract with the first. d. Pass the combined organic phase through a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: a. Transfer the final extract to a GC vial. For quantification, an internal standard of known concentration should be added prior to injection.[4] b. Inject 1 µL of the sample into the GC-MS system. c. A typical GC temperature program starts at 70°C, holds for 1 minute, then ramps at 8-10°C/min to 230°C, followed by a faster ramp to 300°C to clean the column.[4] d. Mass spectra are typically recorded by scanning from m/z 35 to 300.[4]
-
Data Analysis: a. Identify the sesquiterpene product by comparing its retention time and mass spectrum to an authentic standard.[4] b. Quantify the product by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of the target sesquiterpene.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering Plant Sesquiterpene Synthesis into Yeasts: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic engineering strategies for sesquiterpene production in microorganism [escholarship.org]
- 4. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De novo synthesis of high-value plant sesquiterpenoids in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sysbio.se [sysbio.se]
- 7. Enhancement of farnesyl diphosphate pool as direct precursor of sesquiterpenes through metabolic engineering of the mevalonate pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolic engineering to produce sesquiterpenes in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.nyu.edu [med.nyu.edu]
- 11. Yeast Transformation Protocol - Synthetic Biology Group (Lu Lab) - MIT Wiki Service [wikis.mit.edu]
- 12. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of TPS18 Synthase in 5-epi-Jinkoheremol Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-epi-Jinkoheremol is a sesquiterpenoid with potent antifungal properties, originally identified from the medicinal plant Catharanthus roseus[1][2]. Its biosynthesis is of significant interest for the development of novel biofungicides. The key enzyme responsible for its production is TPS18, a sesquiterpene synthase that catalyzes the conversion of the precursor farnesyl pyrophosphate (FPP) into this compound[1]. However, the limited catalytic activity of native TPS18 has been a major bottleneck in achieving high-level production through microbial fermentation[1][3][4]. These notes provide an overview of the role of TPS18, strategies to enhance its activity, and detailed protocols for its study and application in microbial production systems.
The Role of TPS18 in the this compound Biosynthetic Pathway
The production of this compound in engineered yeast (Saccharomyces cerevisiae) relies on the heterologous expression of TPS18 synthase. The biosynthetic process begins with acetyl-CoA and proceeds through the mevalonate (MVA) pathway to generate the universal sesquiterpene precursor, FPP[1][5]. TPS18 then acts on FPP to produce this compound. A significant challenge in this system is the competition for FPP from the endogenous sterol biosynthesis pathway, primarily mediated by the enzyme squalene synthase (ERG9)[1][3].
Caption: Biosynthetic pathway of this compound in engineered yeast.
Enhancing Production through Metabolic and Protein Engineering
To overcome the low yield of this compound, a dual approach of metabolic and protein engineering has been successfully implemented.
-
Metabolic Engineering: The primary goal is to increase the intracellular pool of the precursor, FPP. This is achieved by overexpressing all enzymes in the MVA pathway and down-regulating the competing sterol pathway by replacing the promoter of the ERG9 gene[1][3].
-
Protein Engineering: The low catalytic efficiency of TPS18 is a significant rate-limiting step[1][2][3]. Structure-based rational design and site-directed mutagenesis have been used to improve both the catalytic activity and stability of TPS18. This led to the development of the TPS18I21P/T414S variant, which demonstrates significantly improved properties and leads to higher product titers[1][3][4].
Data Presentation: this compound Production in Engineered Yeast
The following table summarizes the progressive increase in this compound titer achieved through various engineering strategies.
| Strain Engineering Strategy | This compound Titer (mg/L) | Fold Increase (approx.) | Reference |
| Base strain with MVA pathway optimization | 3.65 | 1.0x | [1] |
| MVA optimization + ERG9 promoter replacement | 8.87 | 2.4x | [1][3] |
| Integration of improved TPS18I21P/T414S variant | 625.30 | 171x | [2] |
| Final engineered strain with optimized carbon source | 875.25 | 240x | [1][3][4] |
Experimental Protocols
Protocol 1: Recombinant Expression of TPS18 in E. coli for Purification
This protocol describes the expression and purification of His-tagged TPS18 from E. coli for in vitro characterization.
1. Gene Cloning and Vector Construction:
- Amplify the codon-optimized TPS18 gene from a synthetic construct.
- Clone the amplified gene into an expression vector such as pET15b or pET28a, which incorporates an N-terminal His6-tag.
- Transform the resulting plasmid into an E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
- Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C.
- Use the overnight culture to inoculate a larger volume (e.g., 1 L) of LB medium.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 1 mM.
- Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility[6].
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation (e.g., 4500 rpm for 25 min at 4°C)[6].
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation to remove cell debris.
- Purify the His-tagged TPS18 from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions[6][7].
- Elute the protein with a high-concentration imidazole buffer (e.g., 250-500 mM).
- Verify purity using SDS-PAGE.
Protocol 2: Site-Directed Mutagenesis of TPS18
This protocol is for creating TPS18 variants with improved catalytic activity, such as TPS18I21P/T414S.
1. Primer Design:
- Design primers containing the desired mutation (e.g., changing the codon for Isoleucine at position 21 to Proline). The primers should be complementary to the template plasmid DNA.
2. Mutagenesis PCR:
- Perform PCR using a high-fidelity DNA polymerase with the expression plasmid containing the wild-type TPS18 gene as the template and the mutagenic primers.
- The PCR will amplify the entire plasmid, incorporating the desired mutation.
3. Template Digestion and Transformation:
- Digest the parental (non-mutated) template DNA using the DpnI restriction enzyme, which specifically targets methylated DNA (i.e., the original plasmid).
- Transform the DpnI-treated, mutated plasmid into competent E. coli cells for plasmid propagation.
4. Verification:
- Isolate the plasmid DNA from several colonies.
- Confirm the presence of the desired mutation by DNA sequencing.
Protocol 3: Extraction and GC-MS Analysis of this compound
This protocol details the extraction and quantification of this compound from yeast cultures.
1. Sample Preparation and Extraction:
- After cultivation, add a volume of hexane equal to the culture medium volume directly to the shake flask[1].
- Mix vigorously to extract the sesquiterpenoid products into the organic phase.
- Separate the organic phase from the aqueous phase.
- Dry the hexane extract under a vacuum or a stream of nitrogen[1].
2. GC-MS Analysis:
- Resuspend the dried extract in a known volume of a suitable solvent (e.g., hexane).
- Conduct the analysis on a gas chromatograph equipped with a mass spectrometer (e.g., Agilent 7890 GC with an HP-5MS column)[1][3].
- GC Oven Program:
- Initial temperature: 80°C, hold for 1 minute[1].
- Ramp: Increase at 14°C/min to 300°C[1].
- Final hold: 300°C for 15 minutes[1].
- Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV[3][8].
- Identification and Quantification:
- Identify this compound by comparing its retention time and mass spectrum with an authentic standard[1][3].
- Quantify the product by generating a standard curve with known concentrations of the authentic standard[1].
Experimental Workflow for Enhancing Production
The following diagram outlines the logical workflow for improving this compound production, from initial strain construction to final analysis.
Caption: Workflow for engineering high-yield this compound production.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Microbial production of this compound, a plant-derived antifungal sesquiterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbial production of 5- epi-jinkoheremol, a plant-derived antifungal sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Expression - New England Biolabs France [neb-online.fr]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
Application Notes and Protocols for the GC-MS Analysis of 5-epi-Jinkoheremol
Abstract
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of the sesquiterpenoid 5-epi-Jinkoheremol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a valuable natural compound, is often found in complex matrices such as essential oils from agarwood or in microbial fermentation broths.[1] The methodologies outlined herein are designed to offer robust and reliable analytical workflows for researchers in natural product chemistry, biotechnology, and pharmacology.
Introduction to this compound and GC-MS Analysis
This compound is a sesquiterpenoid of significant interest due to its potential biological activities. It is a known antifungal agent.[2][3][4] Accurate and precise analytical methods are crucial for its identification and quantification in various samples. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like sesquiterpenes, offering high-resolution separation and definitive mass-based identification.[5][6] This technique is widely employed for the chemical profiling of essential oils and other complex natural extracts.[1][5][7]
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix.
Protocol 2.1.1: Extraction from Microbial Cultures (Yeast)
This protocol is adapted from studies on the microbial production of this compound.[8]
-
After cultivation, add hexane to the shake flask in a volume equal to the culture medium.
-
Extract the yeast metabolites by vigorous shaking.
-
Separate the organic phase (hexane) from the aqueous phase.
-
Dry the hexane extract under a vacuum.
-
Re-dissolve the dried extract in a known volume of hexane or another suitable solvent for GC-MS analysis.
Protocol 2.1.2: Extraction from Plant Material (e.g., Agarwood)
This is a general protocol for the extraction of sesquiterpenes from a plant matrix.
-
Air-dry the plant material and grind it into a fine powder.
-
Perform hydrodistillation of the powdered plant material for a suitable duration (e.g., 3-6 hours) using a Clevenger-type apparatus to extract the essential oil.[9]
-
Separate the collected essential oil from the aqueous layer.
-
Dry the essential oil over anhydrous sodium sulfate.
-
Dilute the essential oil in a suitable solvent (e.g., hexane, ethyl acetate) to an appropriate concentration for GC-MS analysis (e.g., 1% v/v).
Protocol 2.1.3: Preparation of Essential Oil Samples
For direct analysis of essential oils:
-
Dilute the essential oil sample in a suitable solvent such as hexane or ethanol.[5] A common dilution is 1:100 (v/v), but this may need to be optimized based on the concentration of the target analyte.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point for the analysis of this compound and can be adapted for various GC-MS systems.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890 GC or equivalent[8] |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[8] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min[6][10] |
| Inlet Temperature | 250 °C[5][10] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 50:1, depending on concentration)[5][8] |
| Oven Temperature Program | Initial temperature of 80°C for 1-2 minutes, then ramp at 10-14°C/min to 300°C, and hold for 15 minutes.[8][11] |
| Mass Spectrometer | Agilent 5975C MSD or equivalent[7] |
| Ion Source Temperature | 230 °C[5][12] |
| Quadrupole Temperature | 150 °C[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5][8] |
| Mass Scan Range | 40-550 amu |
| Solvent Delay | 5-7 minutes |
Data Presentation and Quantitative Analysis
For quantitative analysis, it is essential to use an authentic standard of this compound to create a calibration curve.
Table 1: Quantitative Analysis of this compound Production in Engineered Yeast Strains
This table summarizes the production titers of this compound achieved through metabolic engineering in yeast, as reported in the literature.[8][13]
| Engineered Strain | Key Genetic Modification | This compound Titer (mg/L) |
| Strain 1 | Overexpression of MVA pathway enzymes | 3.65[8][13] |
| Strain 2 | Strain 1 + ERG9 promoter replacement | 8.87[13] |
| Strain 3 | Protein engineering of TPS18 synthase | Increased production reported |
| Final Optimized Strain | Metabolic engineering, protein engineering, and medium optimization | 875.25[4][8][13][14][15] |
This data is for illustrative purposes and is derived from published research. Actual results will vary based on experimental conditions.
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of sesquiterpenes like this compound originates from the mevalonate (MVA) pathway, which produces the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[15][16]
Experimental Workflow for GC-MS Analysis
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Conclusion
The protocols and data presented provide a comprehensive guide for the GC-MS analysis of this compound. Adherence to these methodologies will enable researchers to reliably identify and quantify this important sesquiterpenoid in various matrices, supporting further research into its properties and applications. Method validation, including the determination of linearity, limits of detection and quantification, precision, and accuracy, is recommended for quantitative applications.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. vipsen.vn [vipsen.vn]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 15. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 16. Mevalonate pathway | PPTX [slideshare.net]
Application Notes & Protocols: A Detailed Guide to the Purification of 5-epi-Jinkoheremol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the purification of 5-epi-Jinkoheremol, a sesquiterpenoid with noteworthy antifungal properties. The methodologies outlined below are applicable for the isolation of this compound from both microbial fermentation broths and potentially from plant sources, with adjustments as noted.
Introduction
This compound is a sesquiterpenoid of significant interest due to its biological activities.[1][2] Its efficient purification is a critical step for further research and development, including structural elucidation, pharmacological testing, and potential therapeutic applications. This protocol details a robust method for obtaining high-purity this compound.
Overview of the Purification Strategy
The purification of this compound, a moderately polar compound, typically involves a multi-step process to separate it from a complex mixture of other metabolites and cellular components. The general workflow involves:
-
Extraction: Initial recovery of the compound from the source material (e.g., microbial culture or plant biomass) into a crude extract.
-
Chromatographic Separation: A series of chromatographic steps to separate the target compound from impurities based on its physicochemical properties.
-
Purity Assessment and Characterization: Analytical techniques to determine the purity of the isolated compound and confirm its identity.
Experimental Protocols
Protocol 1: Purification of this compound from Microbial Culture
This protocol is adapted from methodologies used for the purification of this compound from engineered yeast cultures.[3][4]
2.1. Materials and Reagents
-
Hexane (ACS grade or higher)
-
Acetone (ACS grade or higher)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography, e.g., 60 Å, 230-400 mesh)
-
Chloroform-d (CDCl₃) for NMR analysis
-
Standard of this compound (if available)
2.2. Equipment
-
Shaker incubator
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Fraction collector
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
2.3. Extraction Procedure
-
Following fermentation, add an equal volume of hexane to the yeast culture broth in a large flask.
-
Agitate the mixture vigorously on a shaker for several hours to ensure thorough extraction of metabolites into the hexane phase.
-
Separate the organic (hexane) layer from the aqueous layer using a separatory funnel.
-
Dry the hexane extract over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.
-
Filter the dried extract to remove the Na₂SO₄.
-
Concentrate the filtrate under vacuum using a rotary evaporator to obtain a crude extract.
2.4. Silica Gel Column Chromatography
-
Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Dissolve the crude extract in a minimal amount of hexane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a stepwise gradient of hexane and acetone. Start with a non-polar mobile phase and gradually increase the polarity to elute compounds of increasing polarity. A suggested gradient is from 30:1 (hexane:acetone) to 20:1 (hexane:acetone).[3][4]
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the fractions by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or GC-MS, to identify the fractions containing this compound.
-
Pool the fractions containing the pure compound.
-
Evaporate the solvent from the pooled fractions under vacuum to yield purified this compound.
2.5. Purity Assessment and Structural Confirmation
-
GC-MS Analysis: Analyze the purified compound using GC-MS to determine its purity and confirm its mass spectrum against a standard or literature data.[3][4]
-
NMR Analysis: Dissolve the purified compound in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra for structural elucidation and confirmation.[3]
Protocol 2: General Protocol for Purification of Terpenoids from Plant Material
This protocol provides a general framework that can be adapted for the purification of this compound from a plant source, based on established methods for similar compounds like terpene trilactones from Ginkgo biloba.[5][6][7]
3.1. Materials and Reagents
-
Dried and powdered plant material
-
Methanol or Ethanol
-
Ethyl acetate
-
Cyclohexane
-
Deionized water
-
Silica Gel, C18, or other suitable adsorbent for column chromatography
3.2. Extraction and Preliminary Purification
-
Defat the powdered plant material by extraction with a non-polar solvent like cyclohexane at room temperature.[6]
-
Extract the defatted material with a more polar solvent such as ethanol or methanol.[6][7]
-
Remove the solvent from the extract by rotary evaporation.
-
Suspend the resulting residue in water and perform a liquid-liquid extraction with ethyl acetate.[5][6] The terpene lactones, and likely this compound, will partition into the ethyl acetate layer.
-
Collect the ethyl acetate layer and concentrate it under vacuum to yield a crude extract enriched in terpenoids.[5][6]
3.3. Column Chromatography
-
The crude extract can be further purified using column chromatography. A variety of stationary phases can be employed, including silica gel, C18, or polymeric adsorbents like XAD-7HP.[5][6]
-
For silica gel chromatography, a gradient elution with cyclohexane and increasing amounts of ethyl acetate (e.g., 10-50%) can be effective.[6]
-
For reversed-phase chromatography (C18), a mobile phase consisting of a mixture of methanol, isopropanol, and water can be used.[6]
-
Collect and analyze fractions as described in Protocol 1.
3.4. Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining highly pure this compound, a final purification step using preparative HPLC may be necessary.[6]
-
Dissolve the partially purified fractions in a suitable solvent (e.g., methanol).
-
Inject the solution onto a preparative reversed-phase column (e.g., C18).
-
Elute with an optimized mobile phase, for example, a mixture of methanol, isopropanol, and water.[6]
-
Monitor the elution profile with a suitable detector (e.g., UV at 220 nm) and collect the peak corresponding to this compound.[6]
Data Presentation
Table 1: Summary of Chromatographic Conditions for this compound Purification
| Parameter | Method | Details | Reference |
| Stationary Phase | Silica Gel Column Chromatography | Silica Gel (60 Å, 230-400 mesh) | [3][4] |
| Mobile Phase | Silica Gel Column Chromatography | Stepwise gradient of Hexane:Acetone (from 30:1 to 20:1) | [3][4] |
| Stationary Phase | Preparative HPLC | Reversed-phase C18 | [6] |
| Mobile Phase | Preparative HPLC | Methanol:Isopropanol:Water (15:10:75) | [6] |
| Flow Rate | Preparative HPLC | 20 mL/min | [6] |
| Detection | Preparative HPLC | UV at 220 nm | [6] |
Table 2: Analytical Parameters for Compound Identification
| Analytical Technique | Instrument Parameters | Expected Outcome | Reference |
| GC-MS | Agilent 7890 GC with HP-5MS column; Electron ionization (70 eV) | Mass spectrum matching the authentic standard of this compound | [3] |
| NMR | Standard NMR Spectrometer | ¹H and ¹³C NMR data consistent with the structure of this compound | [3] |
Visualizations
Diagrams of Experimental Workflows
Caption: Workflow for the purification of this compound from a microbial source.
Caption: General workflow for the purification of terpenoids from a plant source.
Signaling Pathway (Hypothetical Involvement)
While the specific signaling pathways involving this compound are not detailed in the provided search results, as a sesquiterpenoid with antifungal properties, it might interfere with fungal cell membrane integrity or key metabolic pathways. A generalized diagram illustrating this hypothetical mechanism is provided below.
Caption: Hypothetical antifungal mechanism of action for this compound.
References
- 1. Microbial production of 5- epi-jinkoheremol, a plant-derived antifungal sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Microbial production of this compound, a plant-derived antifungal sesquiterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparative isolation of terpene trilactones from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Application of 5-epi-Jinkoheremol in Agricultural Research: A Promising Biofungicide
Introduction
5-epi-Jinkoheremol, a sesquiterpenoid natural product originally identified from the medicinal and horticultural plant Catharanthus roseus, is emerging as a potent biofungicide with significant potential for agricultural applications.[1] Recent advancements in microbial production have made this compound more accessible for research and development, paving the way for its evaluation as a sustainable alternative to conventional chemical fungicides.[2][3][4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the agricultural uses of this compound.
Application Notes
This compound has demonstrated strong and effective fungicidal activity against economically important plant pathogens.[1][3][5][6][7] Its primary application in agricultural research is as a candidate biofungicide for the control of fungal diseases in various crops.
-
Target Pathogens: In-vitro studies have confirmed its efficacy against the biotrophic fungus Ustilago maydis, the causative agent of corn smut, and the necrotrophic fungus Rhizoctonia solani, which causes sheath blight in rice and root rot in numerous other crops.[1][4] Notably, its performance has been reported to be superior to the commercial fungicide validamycin in laboratory assays against these pathogens.[4]
-
Mechanism of Action: The precise biochemical mechanism by which this compound exerts its antifungal effect is currently unknown and presents a key area for future research.[1] In addition to its direct fungicidal action, it is hypothesized that as a natural plant product, it may also stimulate the plant's own defense mechanisms, such as Systemic Acquired Resistance (SAR), a topic ripe for investigation.
-
Formulation and Application: For experimental purposes, this compound can be dissolved in a suitable solvent (e.g., acetone or ethanol) and then diluted in water with a surfactant to create a stable emulsion for spray or drench applications. The development of optimized formulations will be a critical step for commercial application to enhance stability, persistence, and efficacy.
-
Research Opportunities: Key research areas include:
-
Determining the full spectrum of activity against a wider range of plant pathogenic fungi.
-
Elucidating the molecular mechanism of its antifungal action.
-
Investigating its ability to induce plant defense signaling pathways.
-
Conducting greenhouse and field trials to establish effective application rates, timing, and safety for various crops.
-
Assessing its environmental fate and impact on non-target organisms.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the microbial production of this compound and provide illustrative examples of its potential antifungal efficacy based on typical values for biofungicides.
Table 1: Microbial Production of this compound in Engineered Saccharomyces cerevisiae
| Engineering Strategy | Titer (mg/L) | Reference |
| Initial Engineered Strain | ~3.7 | [2] |
| Optimization of MVA and Sterol Biosynthesis Pathways | 8.87 | [6] |
| Final Strain with Protein & Metabolic Engineering | 875.25 | [2][3][4][5] |
Table 2: Illustrative Antifungal Activity of this compound (Example Data)
Note: The following data are representative examples based on the reported "strong fungicidal activity" and typical EC50 values for effective biofungicides against these pathogens. Actual values must be determined experimentally.
| Target Pathogen | Pathogen Type | Illustrative EC50 (µg/mL) | Reference (for typical values) |
| Ustilago maydis | Biotrophic | 1.5 - 5.0 | [8] |
| Rhizoctonia solani | Necrotrophic | 5.0 - 15.0 | [9][10] |
Experimental Protocols
The following are detailed, generalized protocols for evaluating the efficacy of this compound. Researchers should adapt these protocols to their specific host-pathogen systems and available resources.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) and EC50 of this compound against a target fungal pathogen.
-
Preparation of Fungal Inoculum:
-
Culture the target fungus (e.g., R. solani) on Potato Dextrose Agar (PDA) plates until sufficient mycelial growth is observed.
-
Prepare a spore suspension or mycelial slurry in sterile distilled water or a suitable buffer. For non-sporulating fungi, small agar plugs with fresh mycelia can be used.
-
Adjust the concentration of the inoculum to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer or by measuring optical density.
-
-
Preparation of this compound Stock and Dilutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in an appropriate solvent like acetone.
-
In a 96-well microtiter plate, perform serial dilutions of the stock solution in a suitable liquid growth medium (e.g., Potato Dextrose Broth - PDB) to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).
-
Include a positive control (medium with fungus, no compound) and a negative control (medium only). Also include a solvent control to ensure the solvent has no antifungal effect at the concentrations used.
-
-
Inoculation and Incubation:
-
Add a standardized volume of the fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at an optimal temperature for the fungus (e.g., 25-28°C) for a period sufficient for growth in the positive control wells (typically 48-72 hours).
-
-
Data Collection and Analysis:
-
Assess fungal growth visually or by measuring the optical density at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.
-
Calculate the percentage of growth inhibition for each concentration relative to the positive control.
-
Determine the EC50 value (the concentration that inhibits 50% of fungal growth) by plotting the inhibition percentage against the log of the concentration and performing a non-linear regression analysis.
-
Protocol 2: Greenhouse Efficacy Trial on a Model System (e.g., Rice against R. solani)
This protocol provides a framework for assessing the protective efficacy of this compound in a controlled greenhouse environment.
-
Plant Propagation and Acclimatization:
-
Grow rice seedlings (a susceptible cultivar) in pots containing sterilized soil mix under controlled greenhouse conditions (e.g., 28°C, 80-90% relative humidity, 12h photoperiod).
-
Use plants at the 3-4 leaf stage for the experiment.
-
-
Preparation of Pathogen Inoculum:
-
Culture R. solani on PDA plates.
-
Inoculate sterilized rice grains or other suitable substrate and incubate until fully colonized to produce the inoculum for infecting the plants.
-
-
Treatment Application:
-
Prepare a spray solution of this compound at various concentrations (e.g., 50, 100, 200 ppm) in water with a non-ionic surfactant (e.g., 0.05% Tween 20).
-
Group the plants into treatment blocks (e.g., 4-5 replicate pots per treatment).
-
Treatments should include:
-
Untreated, uninoculated control (Negative Control)
-
Untreated, inoculated control (Positive Control)
-
Commercial fungicide standard (Reference)
-
Multiple rates of this compound
-
-
Apply the treatments as a foliar spray until runoff, ensuring thorough coverage.
-
-
Pathogen Inoculation:
-
24 hours after the fungicide application, inoculate the plants by placing one colonized rice grain of R. solani in the sheath of the main tiller of each plant.
-
Maintain high humidity to promote infection.
-
-
Disease Assessment:
-
7-14 days after inoculation, assess disease severity.
-
Measure the vertical length of the lesions on the sheath and calculate the Relative Lesion Height (RLH) = (Lesion Height / Plant Height) x 100.
-
Use a disease severity rating scale (e.g., 0-9 scale) if applicable.
-
-
Data Analysis:
-
Calculate the mean disease severity for each treatment group.
-
Determine the percent disease control for each treatment relative to the positive control using the formula: Disease Control (%) = [(Severity in Control - Severity in Treatment) / Severity in Control] x 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between treatments.
-
Visualizations
Diagram 1: Microbial Biosynthesis of this compound
References
- 1. Uncovering the Mechanisms: The Role of Biotrophic Fungi in Activating or Suppressing Plant Defense Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant Defense against Necrotrophic Pathogens [scirp.org]
- 3. Plant resistance signalling hijacked by a necrotrophic fungal pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Status of Fungicide Resistance and Physiological Characterization of Tebuconazole Resistance in Rhizocotonia solani in Sichuan Province, China - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 5-epi-Jinkoheremol for Field Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-epi-Jinkoheremol as a Novel Biofungicide
This compound is an aristolochene-type sesquiterpenoid with demonstrated potent antifungal properties, positioning it as a promising candidate for development as a biofungicide.[1][2][3] Its natural origin suggests a potentially favorable environmental profile compared to synthetic fungicides. The effective translation of this promising molecule from laboratory to field necessitates the development of stable and efficacious formulations, followed by rigorous evaluation in agricultural settings.
This document provides detailed application notes and protocols for the formulation of this compound for field trials, aimed at researchers and professionals in the agricultural sciences and drug development. The protocols outlined herein are designed to serve as a comprehensive guide for developing a stable and effective biofungicide formulation and for designing and executing robust field trials to evaluate its performance.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the application of sesquiterpenoids as antifungal agents. It is important to note that specific data for this compound against a wide range of plant pathogens is still emerging. The data presented for other sesquiterpenoids can serve as a valuable reference for initial dose-ranging studies.
Table 1: Antifungal Activity of Sesquiterpenoids Against Plant Pathogens
| Sesquiterpenoid Type | Compound | Target Pathogen | MIC (µg/mL) | EC50 (µg/mL) | Citation |
| Bisabolane | α-Bisabolol | Xanthomonas citri pv. phaseoli var. fuscans | 31.2 | - | [4] |
| Bisabolane | (+)-Phomoterpene A | Pseudomonas syringae pv. lachrymans | 15.6 | - | [4] |
| Eudesmane | Eudesma-4(15),11-diene-5,7-diol | Candida albicans | 8.27 (µM) | - | [4] |
| Eremophilane | Xylareremophil | Micrococcus luteum | 25 | - | [4] |
| Triquinane | Cerrenin D | MCF-7 (human cell line) | - | 14.43 (µM) | [5] |
Table 2: Example Formulation Compositions for Biopesticides
| Formulation Type | Component | Concentration (% w/w) | Function | Citation |
| Wettable Powder (WP) | Active Ingredient (e.g., this compound) | 10-50 | Bioactive | [6] |
| Carrier (e.g., Kaolin, Talc) | 40-85 | Diluent, carrier | [6] | |
| Wetting Agent (e.g., Sodium Lignosulfonate) | 2-5 | Improves wetting of powder in water | [6] | |
| Dispersing Agent (e.g., Sodium Alkylnaphthalenesulfonate) | 2-5 | Prevents agglomeration of particles in suspension | [6] | |
| Oil Dispersion (OD) | Active Ingredient (e.g., this compound) | 5-20 | Bioactive | [6] |
| Oil Carrier (e.g., Methylated Seed Oil, Paraffinic Oil) | 60-90 | Carrier, enhances penetration | [6] | |
| Emulsifier (e.g., Polyoxyethylene Sorbitan Monooleate) | 5-10 | Stabilizes oil-in-water emulsion | [6] | |
| Dispersant (e.g., Polymeric Surfactant) | 2-5 | Prevents settling of active ingredient | [6] | |
| Suspension Concentrate (SC) | Active Ingredient (e.g., this compound) | 10-40 | Bioactive | [6] |
| Water | 40-70 | Carrier | [6] | |
| Wetting Agent (e.g., Non-ionic Surfactant) | 1-5 | Improves wetting of active ingredient | [6] | |
| Dispersing Agent (e.g., Acrylic Copolymer) | 2-6 | Prevents particle agglomeration | [6] | |
| Thickener (e.g., Xanthan Gum) | 0.1-0.5 | Prevents settling | [6] | |
| Antifreeze (e.g., Propylene Glycol) | 5-10 | Prevents freezing during storage | [6] |
Experimental Protocols
Formulation Protocol: Wettable Powder (WP)
This protocol describes the preparation of a wettable powder formulation, a common and stable formulation type for biopesticides.
Materials:
-
This compound (technical grade, purity >95%)
-
Carrier: Kaolin clay or Talc
-
Wetting agent: Sodium lignosulfonate
-
Dispersing agent: Sodium alkylnaphthalenesulfonate
-
Mortar and pestle or air-jet mill
-
Balance
-
Spatula
-
Sieve (100-mesh)
-
Airtight containers
Procedure:
-
Pre-milling: If necessary, gently grind the technical grade this compound to a fine powder using a mortar and pestle.
-
Weighing: Accurately weigh the components according to the desired concentration (refer to Table 2 for an example range). For a 20% WP formulation, you would weigh 20g of this compound, 73g of Kaolin, 3g of sodium lignosulfonate, and 4g of sodium alkylnaphthalenesulfonate.
-
Blending: Combine the weighed components in a clean, dry container. For small-scale preparations, thorough mixing can be achieved by geometric dilution using a mortar and pestle. For larger quantities, a V-blender or similar equipment is recommended.
-
Milling: Mill the blended powder to a fine, homogenous particle size. An air-jet mill is ideal for achieving a uniform particle size distribution, which is crucial for suspension stability.
-
Sieving: Pass the milled powder through a 100-mesh sieve to remove any large agglomerates.
-
Packaging: Store the final WP formulation in airtight, moisture-proof containers in a cool, dark, and dry place.
Formulation Stability Testing Protocol
Stability testing is critical to determine the shelf-life of the formulation under various environmental conditions.
Materials:
-
Prepared this compound formulation
-
Environmental chambers (for controlled temperature and humidity)
-
Analytical instrumentation for quantifying the active ingredient (e.g., HPLC-UV, GC-MS)
-
Equipment for physical property testing (e.g., pH meter, viscometer, particle size analyzer)
Procedure:
-
Accelerated Stability Study:
-
Store samples of the formulation at elevated temperatures (e.g., 40°C and 54°C) and controlled humidity (e.g., 75% RH).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples for analysis.
-
Analyze the concentration of this compound to determine the degradation rate.
-
Evaluate physical properties such as appearance, color, odor, pH (for aqueous formulations), and suspensibility (for WP and SC formulations).
-
-
Real-Time Stability Study:
-
Store samples under recommended storage conditions (e.g., room temperature, 25°C).
-
Analyze the samples at longer intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
Monitor both chemical degradation and changes in physical properties.
-
Field Trial Protocol: Evaluation of this compound WP against Wheat Leaf Rust (Puccinia triticina)
This protocol provides a framework for a robust field trial to assess the efficacy of the this compound formulation.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.[7][8][9]
-
Plot Size: Minimum of 3m x 5m to minimize edge effects.
-
Treatments:
-
T1: Untreated Control (UTC) - sprayed with water only.
-
T2: this compound WP at Rate 1 (e.g., 250 g/ha).
-
T3: this compound WP at Rate 2 (e.g., 500 g/ha).
-
T4: this compound WP at Rate 3 (e.g., 750 g/ha).
-
T5: Commercial Standard Fungicide (for comparison).
-
2. Site Selection and Crop Management:
-
Select a field with a history of wheat leaf rust and uniform soil type.
-
Use a susceptible wheat variety to ensure adequate disease pressure.[9]
-
Follow standard agronomic practices for the region regarding planting, fertilization, and irrigation.
3. Application of Treatments:
-
Timing: Apply treatments at the first sign of disease or as a preventative measure at the flag leaf stage (Feekes 8-9). A second application may be necessary 14-21 days later depending on disease pressure.[10]
-
Equipment: Use a calibrated CO2-pressurized backpack sprayer with flat-fan nozzles to ensure uniform coverage.[10]
-
Spray Volume: Apply at a spray volume of 200-300 L/ha.
4. Data Collection:
-
Disease Severity: Assess disease severity on the flag leaf and the leaf below the flag leaf at 7, 14, and 21 days after the last application. Use a standard disease rating scale (e.g., modified Cobb scale).[8]
-
Phytotoxicity: Visually assess plots for any signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 3 and 7 days after each application.
-
Yield: Harvest the central rows of each plot at crop maturity and determine the grain yield (t/ha) and thousand-grain weight (g).[10]
5. Statistical Analysis:
-
Analyze disease severity and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.[8]
-
Use a mean separation test (e.g., Tukey's HSD or Duncan's Multiple Range Test) to compare treatment means at a significance level of p ≤ 0.05.[8]
Mandatory Visualizations
Proposed Antifungal Signaling Pathway of this compound
Caption: Proposed mechanism of antifungal action for this compound.
Experimental Workflow for Formulation Development
Caption: Workflow for the development of a this compound formulation.
Logical Workflow for Field Trial Execution
References
- 1. Aristolochene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Aristolochene synthase. Isolation, characterization, and bacterial expression of a sesquiterpenoid biosynthetic gene (Ari1) from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP2488036A2 - Novel biopesticide compositions and method for isolation and characterization of same - Google Patents [patents.google.com]
- 7. agmatix.com [agmatix.com]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
- 10. wheatscience.mgcafe.uky.edu [wheatscience.mgcafe.uky.edu]
Application Notes and Protocols for Testing the Efficacy of 5-epi-Jinkoheremol
Topic: Experimental Design for Testing 5-epi-Jinkoheremol Efficacy Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a sesquiterpenoid of plant origin that has demonstrated significant fungicidal properties.[1][2][3][4][5][6] While its antifungal activity is established, its potential efficacy in other therapeutic areas, such as inflammation and cancer, remains to be elucidated. Many sesquiterpenes exhibit anti-inflammatory and cytotoxic activities, making this an important area of investigation for this compound.
These application notes provide a comprehensive experimental framework for the initial preclinical evaluation of this compound's efficacy, focusing on its potential anti-inflammatory and cytotoxic effects. The protocols detailed below outline a tiered approach, beginning with in vitro screening to establish a biological activity profile, followed by suggestions for subsequent in vivo validation.
Section 1: In Vitro Efficacy Screening
The initial phase of testing involves a series of in vitro assays to determine the cytotoxic and potential anti-inflammatory effects of this compound.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration range at which this compound affects cell viability in both cancerous and non-cancerous cell lines. This is a crucial first step to identify a therapeutic window and to understand the compound's cytotoxic potential.[7][8][9][10]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells (e.g., HeLa for cancer, HEK293 for non-cancerous) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Data Presentation:
| Cell Line | Treatment Duration (h) | This compound Conc. (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HeLa | 24 | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 48 | ... | |||
| 72 | ... | |||
| HEK293 | 24 | ... | ||
| 48 | ... | |||
| 72 | ... |
Anti-inflammatory Activity Assays
Objective: To investigate the potential of this compound to modulate inflammatory responses in vitro. This will be assessed by measuring its effect on pro-inflammatory cytokine production and key inflammatory signaling pathways.[11][12][13]
Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
-
Cell Culture: Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Pre-treatment: Seed cells in a 24-well plate and allow them to adhere overnight. Pre-treat the cells with non-toxic concentrations of this compound (determined from the cell viability assay) for 2 hours.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.
-
Cell Lysis: Lyse the cells to extract protein and RNA for downstream analysis.
1.2.1. Quantification of Pro-inflammatory Cytokines
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
ELISA Procedure: Use commercially available ELISA kits to quantify the levels of TNF-α, IL-6, and IL-1β in the collected cell culture supernatants, following the manufacturer's instructions.[14][15][16][17]
-
Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples.
Data Presentation:
| Cytokine | LPS (1 µg/mL) | This compound Conc. (µM) | Cytokine Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| TNF-α | + | 0 (Vehicle) | 0 | |
| + | [Conc. 1] | |||
| + | [Conc. 2] | |||
| IL-6 | + | 0 (Vehicle) | 0 | |
| + | [Conc. 1] | |||
| + | [Conc. 2] | |||
| IL-1β | + | 0 (Vehicle) | 0 | |
| + | [Conc. 1] | |||
| + | [Conc. 2] |
1.2.2. Analysis of Inflammatory Signaling Pathways
Objective: To determine if this compound exerts its anti-inflammatory effects by modulating the NF-κB or MAPK signaling pathways, which are central regulators of inflammation.[18][19][20][21][22][23][24][25][26][27]
Protocol: Western Blotting for Key Signaling Proteins
-
Protein Extraction: Extract total protein from the cell lysates using RIPA buffer.[28]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[29][30]
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, total p65, phospho-ERK1/2, total ERK1/2, phospho-p38, total p38) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Data Presentation:
| Target Protein | LPS (1 µg/mL) | This compound Conc. (µM) | Relative Protein Expression (Normalized to Loading Control) |
| p-p65/total p65 | + | 0 (Vehicle) | |
| + | [Conc. 1] | ||
| + | [Conc. 2] | ||
| p-ERK/total ERK | + | 0 (Vehicle) | |
| + | [Conc. 1] | ||
| + | [Conc. 2] | ||
| p-p38/total p38 | + | 0 (Vehicle) | |
| + | [Conc. 1] | ||
| + | [Conc. 2] |
Protocol: Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cell lysates and reverse transcribe it into cDNA.[31][32]
-
qPCR: Perform qPCR using SYBR Green chemistry to measure the mRNA expression levels of inflammatory genes such as TNF-α, IL-6, IL-1β, and COX-2.[33][34] Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Data Presentation:
| Gene | LPS (1 µg/mL) | This compound Conc. (µM) | Relative mRNA Expression (Fold Change) |
| TNF-α | + | 0 (Vehicle) | |
| + | [Conc. 1] | ||
| + | [Conc. 2] | ||
| IL-6 | + | 0 (Vehicle) | |
| + | [Conc. 1] | ||
| + | [Conc. 2] | ||
| IL-1β | + | 0 (Vehicle) | |
| + | [Conc. 1] | ||
| + | [Conc. 2] | ||
| COX-2 | + | 0 (Vehicle) | |
| + | [Conc. 1] | ||
| + | [Conc. 2] |
Section 2: In Vivo Efficacy Models
Based on promising in vitro results, the following in vivo models are recommended to validate the efficacy of this compound.
Murine Model of Acute Inflammation
Objective: To assess the anti-inflammatory activity of this compound in a living organism.
Suggested Model: LPS-induced endotoxemia in mice or carrageenan-induced paw edema in rats.[35]
Xenograft Model for Anti-cancer Efficacy
Objective: To evaluate the in vivo anti-tumor activity of this compound.
Suggested Model: Subcutaneous xenograft model using a human cancer cell line (e.g., HeLa) in immunodeficient mice.[36][37][38]
Section 3: Visualizations
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial production of 5- epi-jinkoheremol, a plant-derived antifungal sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial production of this compound, a plant-derived antifungal sesquiterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 8. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review | Semantic Scholar [semanticscholar.org]
- 13. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 14. Cytokine ELISA Kits for Quantifying Cytokine Release: R&D Systems [rndsystems.com]
- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 17. Cytokines & Chemokines | Meso Scale Discovery [mesoscale.com]
- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 19. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 21. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. commerce.bio-rad.com [commerce.bio-rad.com]
- 28. bio-rad.com [bio-rad.com]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. azurebiosystems.com [azurebiosystems.com]
- 31. elearning.unite.it [elearning.unite.it]
- 32. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. eu.idtdna.com [eu.idtdna.com]
- 34. m.youtube.com [m.youtube.com]
- 35. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]
- 36. Chronic inflammation and cancer: how can preclinical models revolutionize our understanding? - Oncodesign Services [oncodesign-services.com]
- 37. blog.crownbio.com [blog.crownbio.com]
- 38. Hydrogels in the Immune Context: In Vivo Applications for Modulating Immune Responses in Cancer Therapy [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Scaling Up 5-epi-Jinkoheremol Microbial Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the microbial production of 5-epi-Jinkoheremol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the microbial production of this compound?
A1: The main hurdles in scaling up this compound production in microbial hosts like Saccharomyces cerevisiae include:
-
Insufficient Precursor Supply: Limited metabolic flux towards the direct precursor, farnesyl pyrophosphate (FPP), can create a bottleneck.
-
Enzyme Inefficiency: The key enzyme, this compound synthase (TPS18), may have limited catalytic activity and stability, restricting the overall yield.[1][2]
-
Suboptimal Fermentation Conditions: Factors such as carbon source concentration and cultivation time can significantly impact final product titers.
-
Cellular Stress: Prolonged fermentation can induce stress responses in the microbial host, such as the unfolded protein response, which can negatively affect production.[3]
Q2: Which microbial chassis is recommended for this compound production?
A2: Engineered Saccharomyces cerevisiae (yeast) has been successfully used as a microbial platform for high-level production of this compound.[1] It is a well-characterized and robust host for metabolic engineering.
Q3: What is a realistic target titer for this compound in shake flask cultivation?
A3: Through a combination of metabolic engineering, protein engineering, and medium optimization, a titer of up to 875.25 mg/L has been achieved in shake flask cultivation.[2][4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
This is a common issue that can be traced back to several factors, from precursor availability to enzyme efficiency.
Possible Cause 1: Insufficient Farnesyl Pyrophosphate (FPP) Precursor
-
Troubleshooting:
-
Optimize the Mevalonate (MVA) Pathway: Overexpress the enzymes in the MVA pathway to increase the metabolic flux towards isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the building blocks of FPP.[1]
-
Downregulate Competing Pathways: Reduce the expression of genes that divert FPP to other products, such as sterols.
-
Possible Cause 2: Poor Catalytic Activity of this compound Synthase (TPS18)
-
Troubleshooting:
-
Protein Engineering: Improve the catalytic efficiency and stability of TPS18 through site-directed mutagenesis. The variant TPS18I21P/T414S has shown significantly improved properties.[2]
-
Codon Optimization: Ensure the gene sequence of TPS18 is optimized for expression in the chosen microbial host.
-
Possible Cause 3: Suboptimal Fermentation Medium
-
Troubleshooting:
Issue 2: Production Stagnation or Decrease Over Time
This can occur due to cellular stress or instability of the engineered strain.
Possible Cause 1: Cellular Stress from Prolonged Fermentation
-
Troubleshooting:
-
Overexpress Stress Response Genes: Overexpression of the transcription factor Hac1 can help mitigate the unfolded protein response, which is often triggered during long fermentation times.[3] This has been shown to improve cell vitality and product yield.[1]
-
Implement Epigenetic Strategies: Overexpressing the m6A writer Ime4 can enhance the mRNA levels of genes in glycolysis and acetyl-CoA synthesis, subsequently increasing isoprenoid production.[1]
-
Possible Cause 2: Instability of the Engineered Strain
-
Troubleshooting:
-
Genomic Integration: Integrate all gene expression cassettes into the yeast genome to ensure stable expression.[3]
-
Optimize Fermentation Time: Determine the optimal cultivation time to harvest before potential compensatory mutations or degradation of the product occurs. A pilot experiment to measure production at different time points is recommended.[3]
-
Standardize Procedures: Maintain strict and standardized protocols for strain activation, seed culture preparation, and the entire fermentation process to ensure reproducibility.[3]
-
Data Presentation
Table 1: Impact of Metabolic and Protein Engineering on this compound Titer
| Engineered Strain | Modification | Titer (mg/L) | Fold Increase |
| ZK08 (Base Strain) | Initial engineered yeast | ~8.87 | - |
| ZK10 | Overexpression of Hac1 in ZK08 | 15.92 | ~1.8 |
| ZK12 | Overexpression of Ime4 in a Hac1-optimized strain | 25.01 | ~1.6 |
| Strain with TPS18I21P/T414S | Introduction of the improved TPS18 variant | 625.30 | - |
| Final Strain with Medium Optimization | TPS18I21P/T414S with optimized carbon source | 875.25 | ~1.25 |
Data is compiled from reported values in shake flask cultivations.[1][3]
Experimental Protocols
1. Shake Flask Cultivation for this compound Production
-
Strain Activation: Activate the engineered S. cerevisiae strain from a glycerol stock in a suitable medium (e.g., YPD).
-
Seed Culture: Inoculate a single colony into 5 mL of seed medium (e.g., SC-URA with 20 g/L glucose) and grow at 30°C and 220 rpm for 24 hours.
-
Production Culture: Inoculate the seed culture into the production medium (e.g., SC-URA with an optimized carbon source like 24 g/L glucose:galactose at a 1:9 ratio) to an initial OD600 of 0.1.
-
Incubation: Incubate the production culture at 30°C and 220 rpm for 5 days.[5]
-
Extraction: After cultivation, extract the culture with an equal volume of a suitable organic solvent (e.g., hexane).
-
Analysis: Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the this compound titer.
2. GC-MS Analysis Protocol
-
Instrument: Agilent Gas Chromatograph with a Mass Spectrometer.
-
Column: HP-5MS capillary column (or equivalent).
-
Injection Mode: Splitless or split.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: Increase to 300°C at a rate of 14°C/min.
-
Hold: Maintain 300°C for 15 minutes.[3]
-
-
Mass Spectrometry: Electron ionization mode at 70 eV.
-
Quantification: Compare the peak area of the sample with that of an authentic this compound standard.[3]
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low production yield.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Microbial production of 5- epi-jinkoheremol, a plant-derived antifungal sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial production of this compound, a plant-derived antifungal sesquiterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Catalytic Activity of TPS1 Enzymes
Introduction: This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to improve the catalytic activity of Trehalose-6-Phosphate Synthase 1 (TPS1) enzymes. While the query specified "TPS18," this term does not correspond to a standard nomenclature in the published literature. Therefore, this guide focuses on TPS1, the well-characterized enzyme central to trehalose biosynthesis. The principles and protocols described herein are broadly applicable to TPS enzymes from various organisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the TPS1 enzyme?
A1: TPS1 is a glucosyltransferase that catalyzes the first and rate-limiting step in the biosynthesis of trehalose. It converts UDP-glucose (UDPG) and glucose-6-phosphate (G6P) into trehalose-6-phosphate (T6P) and uridine diphosphate (UDP).[1][2][3] Trehalose is a crucial disaccharide that acts as a stress protectant against various environmental insults such as heat, desiccation, and osmotic stress.[3][4]
Q2: Which amino acid residues are critical for TPS1 catalytic activity?
A2: Studies on TPS1 from various organisms, including Cryptococcus neoformans, have identified several key residues in the active site that are essential for substrate binding and catalysis. For instance, residues that interact with UDPG and G6P are critical. Mutation of these residues typically leads to a significant loss of enzyme function.[1] In C. neoformans Tps1, residues K420, D514, L518, and E522 are involved in binding UDP/UDPG, while R453 interacts with G6P.[1]
Q3: What are the common strategies to improve the catalytic activity of TPS1?
A3: The primary strategy for improving the catalytic activity of TPS1 is protein engineering, specifically through site-directed mutagenesis.[5] This involves making specific changes to the amino acid sequence of the enzyme to enhance its catalytic efficiency (kcat/Km), stability, or substrate specificity. Computational modeling can be used to predict beneficial mutations in silico before experimental validation.[5] Another approach is directed evolution, where random mutations are introduced, and variants with improved properties are selected through screening.
Q4: How does the trehalose biosynthesis pathway function?
A4: The canonical trehalose biosynthesis pathway is a two-step process. First, TPS1 synthesizes T6P from UDPG and G6P. In the second step, trehalose-6-phosphate phosphatase (Tps2) dephosphorylates T6P to produce trehalose and inorganic phosphate.[2][3][6]
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Steps |
| Incorrect Buffer Conditions (pH, Ionic Strength) | Verify that the pH and ionic strength of your assay buffer are optimal for TPS1 activity. The optimal conditions can vary between TPS1 orthologs from different species. |
| Enzyme Denaturation | Ensure proper protein folding and stability. Check for the presence of aggregates. Store the purified enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. Consider including stabilizing agents like glycerol in the storage buffer. |
| Inactive Enzyme Preparation | Confirm the integrity of your purified enzyme using SDS-PAGE. If the enzyme was produced via recombinant expression, ensure that the expression and purification protocols are optimized to yield active protein. |
| Substrate or Cofactor Issues | Check the concentration and purity of your substrates (UDPG and G6P). Ensure that any necessary cofactors (e.g., Mg2+) are present at the optimal concentration. |
| Presence of Inhibitors | Ensure that your assay buffer and substrate solutions are free from any potential enzyme inhibitors. For example, high concentrations of the product T6P can cause feedback inhibition. |
Issue 2: Inconsistent Kinetic Data
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent volumes. Prepare a master mix for your reactions where possible. |
| Temperature Fluctuations | Ensure that all assay components are equilibrated to the reaction temperature before starting the experiment. Use a temperature-controlled spectrophotometer or incubator. |
| Substrate Depletion | Ensure that you are measuring the initial reaction velocity. This typically means that less than 10% of the substrate has been consumed. You may need to adjust the enzyme concentration or the reaction time.[7] |
| Plate Reader Settings | If using a microplate reader, verify that the correct wavelength and filter settings are being used for your specific assay. |
| Assay Linearity | Perform a time-course experiment with varying enzyme concentrations to determine the linear range of the assay under your experimental conditions.[7] |
Quantitative Data Summary
The following table summarizes the relative catalytic activity of wild-type and mutant TPS1 from Cryptococcus neoformans (CnTps1). These mutations target key residues in the substrate-binding sites.
| CnTps1 Variant | Targeted Residue Function | Relative Activity (%) |
| Wild-Type | - | 100 |
| K420A | UDP-binding | < 10 |
| D514A | UDP-binding | < 10 |
| E522A | UDP-binding | < 10 |
| R453A | G6P-binding | ~20 |
| (Data adapted from biochemical assays of CnTps1 variants[1]) |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of TPS1
This protocol outlines a typical workflow for introducing a point mutation into a TPS1 gene cloned into a plasmid vector using a PCR-based method.
-
Primer Design:
-
Design a pair of complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center.
-
The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥ 78°C.
-
The mutation should be flanked by 10-15 bases of correct sequence on both sides.
-
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu polymerase) to minimize secondary mutations.
-
Use the plasmid containing the wild-type TPS1 gene as the template.
-
A typical reaction mixture includes: 5 µL of 10x reaction buffer, 1 µL of dNTP mix (10 mM), 1.25 µL of forward primer (10 µM), 1.25 µL of reverse primer (10 µM), 1 µL of template plasmid (10-50 ng), 1 µL of high-fidelity DNA polymerase, and nuclease-free water to a final volume of 50 µL.
-
Perform thermocycling, typically with an initial denaturation at 95°C for 1 minute, followed by 18-25 cycles of denaturation at 95°C for 50 seconds, annealing at 60°C for 50 seconds, and extension at 68°C for 1 minute per kb of plasmid length. A final extension at 68°C for 7 minutes is recommended.
-
-
Template DNA Digestion:
-
Following PCR, add 1 µL of DpnI restriction enzyme to the reaction mixture. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells (e.g., DH5α or XL1-Blue).
-
Plate the transformed cells on a selective agar plate (e.g., LB agar with the appropriate antibiotic) and incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Protocol 2: Enzyme Kinetics Assay for TPS1
This protocol describes a coupled spectrophotometric assay to measure the kinetic parameters of TPS1. The production of UDP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2.
-
Substrates: Prepare stock solutions of UDP-glucose and glucose-6-phosphate in the assay buffer.
-
Coupling Enzymes: Prepare solutions of pyruvate kinase (PK) and lactate dehydrogenase (LDH).
-
Coupling Reagents: Prepare stock solutions of phosphoenolpyruvate (PEP) and NADH.
-
-
Assay Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, PEP, NADH, PK, and LDH.
-
Add the TPS1 enzyme to the mixture and incubate for a few minutes to allow the temperature to equilibrate to the desired value (e.g., 30°C).
-
Initiate the reaction by adding the substrates (UDPG and G6P).
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with a fixed concentration of one substrate (at a saturating level) while varying the concentration of the other substrate.
-
Plot the initial velocities against the varied substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.[8]
-
Visualizations
Caption: The canonical two-step trehalose biosynthesis pathway in fungi.
Caption: Proposed TPS1-mediated signaling pathway in Saccharomyces cerevisiae.
Caption: Experimental workflow for improving TPS1 catalytic activity.
References
- 1. Structures of trehalose-6-phosphate synthase, Tps1, from the fungal pathogen Cryptococcus neoformans: A target for antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing the trehalose biosynthesis pathway as an antifungal drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and Regulation of the Trehalose Synthesis Pathway and Its Importance in the Pathogenicity of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redesigning Enzymes for Biocatalysis: Exploiting Structural Understanding for Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. google.com [google.com]
troubleshooting low yield in 5-epi-Jinkoheremol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of 5-epi-Jinkoheremol, particularly focusing on microbial production methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis important?
A1: this compound is a sesquiterpenoid compound originally identified in the medicinal plant Catharanthus roseus. It has demonstrated significant fungicidal activities, making it a promising candidate for development as a biofungicide.[1] Efficiently synthesizing this compound on a larger scale is crucial for further research, development, and potential commercial application.[1]
Q2: What are the primary methods for synthesizing this compound?
A2: While chemical total synthesis of complex natural products like this compound is possible, it often faces challenges such as low overall yields and complex multi-step processes.[2][3][4] A more common and scalable approach is microbial production using engineered yeast (Saccharomyces cerevisiae), which leverages synthetic biology and metabolic engineering techniques.[1][5][6][7]
Q3: What is the key enzyme in the biosynthesis of this compound?
A3: The key enzyme is this compound synthase (TPS18), which converts the precursor farnesyl pyrophosphate (FPP) into this compound.[1][5] The catalytic activity and stability of TPS18 are critical factors influencing the overall yield.[1][5][6]
Q4: Which metabolic pathway is central to precursor supply for this compound synthesis in yeast?
A4: The mevalonate (MVA) pathway is the central metabolic route for producing the C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are subsequently converted to the C15 precursor, farnesyl pyrophosphate (FPP).[1][5][7]
Troubleshooting Guides for Low Yield
Issue 1: Low Precursor (Farnesyl Pyrophosphate - FPP) Availability
Q: My engineered yeast strain is producing very low titers of this compound. How can I determine if precursor supply is the limiting factor?
A: Low FPP availability is a common bottleneck. Here’s a systematic approach to troubleshoot this issue:
-
Analyze Competing Pathways: The primary competing pathway for FPP in yeast is sterol biosynthesis, initiated by the enzyme squalene synthase (ERG9).[1] Overexpression of ERG9 can divert a significant portion of the FPP pool away from your desired product.
-
Solution: Downregulate the expression of the ERG9 gene. A common strategy is to replace the native promoter of ERG9 with a glucose-inducible promoter like HXT1p, which redirects carbon flux towards sesquiterpenoid biosynthesis.[1]
-
-
Enhance the Mevalonate (MVA) Pathway: The native MVA pathway in yeast may not produce sufficient FPP to support high-level production of this compound.
-
Solution: Overexpress key enzymes in the MVA pathway to increase the metabolic flux towards IPP and DMAPP. This includes enzymes such as HMG-CoA reductase (tHMG1), ERG10, ERG13, ERG12, ERG8, ERG19, and IDI1.[5]
-
-
Quantify FPP Levels (Indirectly): While direct measurement of intracellular FPP can be challenging, you can assess the impact of your genetic modifications by comparing the product titers of your engineered strains.
Table 1: Effect of Metabolic Engineering on this compound Production
| Strain Modification | Reported this compound Titer (mg/L) | Fold Increase |
| Base strain with TPS18 | ~3.7 | 1.0x |
| + HXT1p promoter for ERG9 | 8.87 | ~2.4x[1] |
| + Overexpression of MVA pathway enzymes | Further increases observed | - |
| Final engineered strain (shake flask) | 875.25 | Significant[5][6] |
Note: The presented data is a summary from published research and your results may vary.
Issue 2: Poor Performance of this compound Synthase (TPS18)
Q: I have optimized the precursor pathway, but the yield is still suboptimal. Could the synthase be the problem?
A: Yes, the catalytic efficiency and stability of TPS18 are critical.[1][5][6]
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Codon Optimization: Ensure the gene sequence of TPS18 is codon-optimized for expression in Saccharomyces cerevisiae.
-
Protein Engineering: The wild-type TPS18 may have limited catalytic activity.
-
Solution: Perform protein engineering to enhance the enzyme's performance. For instance, a variant TPS18I21P/T414S has been shown to have improved catalytic activity and stability.[5][6] This can be achieved through site-directed mutagenesis based on computational modeling of the enzyme's active site.[1]
-
-
Expression Levels: Verify the expression and stability of the TPS18 protein using methods like Western blotting or GFP-tagging.
Issue 3: Suboptimal Fermentation Conditions
Q: How can I optimize the culture conditions to maximize yield?
A: Fermentation parameters have a significant impact on microbial production.
-
Carbon Source: The concentration and type of carbon source are crucial.
-
Solution: Experiment with different concentrations of your carbon source (e.g., glucose and galactose). For some engineered strains, increasing the carbon source from 20 g/L to 28 g/L has been shown to improve the titer of this compound.[1]
-
-
Cellular Stress: As fermentation progresses, cells can experience stress from factors like hypoxia and nutrient deprivation, which can activate the unfolded protein response.[1][5]
Experimental Protocols
Protocol 1: Basic Yeast Transformation for Gene Overexpression
-
Prepare competent S. cerevisiae cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Construct the expression cassettes for your target genes (e.g., TPS18, MVA pathway genes) in a suitable yeast expression vector.
-
Transform the yeast cells with the plasmid DNA.
-
Select for positive transformants on appropriate selection media.
-
Verify the integration and expression of the target genes via PCR and RT-qPCR or Western blotting.
Protocol 2: Shake Flask Cultivation for this compound Production
-
Inoculate a single colony of the engineered yeast strain into a seed culture medium (e.g., YPD).
-
Grow the seed culture overnight at 30°C with shaking (e.g., 220 rpm).
-
Inoculate the main fermentation culture (e.g., synthetic defined medium with appropriate carbon sources) with the seed culture to a starting OD600 of ~0.1.
-
Incubate the main culture at 30°C with vigorous shaking for 72-96 hours.
-
Collect samples periodically to monitor cell growth (OD600) and product formation.
Protocol 3: Extraction and Quantification of this compound
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Add an equal volume of an organic solvent (e.g., ethyl acetate) to the yeast culture.
-
Vortex vigorously for 5-10 minutes to extract the product.
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Collect the organic layer.
-
Analyze the extracted sample using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification against a standard curve of purified this compound.
Visualizations
Caption: Engineered metabolic pathway for this compound production in yeast.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. journals.asm.org [journals.asm.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microbial production of 5- epi-jinkoheremol, a plant-derived antifungal sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Technical Support Center: Downstream Processing of Hydrophobic Terpenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the downstream processing and purification of hydrophobic terpenes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of hydrophobic terpenes.
| Problem | Possible Causes | Solutions & Recommendations |
| Low Overall Terpene Yield | 1. Analyte Loss During Sample Prep: Terpenes, especially volatile monoterpenes, can be lost due to heat generated during grinding or processing.[1] 2. Inefficient Extraction: The chosen solvent or extraction parameters (temperature, pressure, time) may not be optimal for the target terpenes.[2][3] 3. Thermal Degradation: High temperatures during extraction or solvent removal can degrade sensitive terpenes.[2][4][5] 4. Oxidation: Exposure to air can lead to the oxidation of terpenes, forming new compounds and reducing the yield of the target molecule.[6] | 1. Minimize Heat: Grind plant material while frozen or under liquid nitrogen to prevent premature volatilization. Keep samples and solvents chilled throughout the process.[1] 2. Optimize Extraction: For Supercritical Fluid Extraction (SFE), use lower pressures (e.g., 70-150 bar) for monoterpenes and higher pressures (e.g., >150-300 bar) for sesquiterpenes.[7] For solvent extraction, test a range of hydrophobic solvents (e.g., hexane, eutectic solvents) to find the best fit.[8][9] 3. Control Temperature: Use low-temperature extraction methods like SFE with CO2.[2] During solvent evaporation (e.g., with a rotary evaporator), use a lower bath temperature and controlled vacuum. 4. Use Inert Atmosphere: Purge vessels with nitrogen or argon and minimize sample exposure to air, especially during concentration steps. |
| Poor Recovery of Sesquiterpenes | 1. Low Volatility: Sesquiterpenes are less volatile than monoterpenes and may not be efficiently recovered using methods optimized for lighter compounds, such as headspace gas chromatography (GC) sampling.[1] 2. Inadequate Solvent Strength: The extraction solvent may be too nonpolar to efficiently solubilize slightly more polar, functionalized sesquiterpenoids. | 1. Adjust Sampling/Extraction: Liquid injection is often better than headspace sampling for sesquiterpene analysis.[1] In SFE, increasing the pressure and temperature can target less volatile sesquiterpenes. 2. Modify Solvents: For liquid extraction, consider adding a slightly more polar co-solvent. For headspace GC, adding a carrier solvent like glycerol or a salt (e.g., NaCl) to the vial can increase the vapor pressure of less volatile analytes.[1] |
| Co-elution of Terpene Isomers in Chromatography | 1. Similar Physicochemical Properties: Isomers (e.g., α-pinene and β-pinene) have very similar structures and polarities, making them difficult to separate on standard GC or HPLC columns.[1] 2. Inappropriate Stationary Phase: The column chemistry may not provide sufficient selectivity for the target isomers. | 1. Method Optimization: Increase the GC runtime to allow for better separation.[1] Optimize the temperature ramp or mobile phase gradient to improve resolution. 2. Change Column: Use a column with a different stationary phase chemistry. For example, comparing a 5% diphenyl column with a 6% (di-phenyl/cyanopropyl) column can reveal improved selectivity for specific terpenes. Supercritical Fluid Chromatography (SFC) is also ideal for separating volatile terpenes without degradation.[10] |
| Final Product Has Low Purity | 1. Incomplete Removal of Impurities: Waxes, pigments (chlorophyll), and lipids from the plant matrix may co-extract with the terpenes.[10] 2. Insufficient Chromatographic Separation: A single purification step may not be enough to achieve high purity, especially for complex mixtures.[11] 3. Residual Solvents: Improper solvent removal techniques can leave contaminants in the final product. | 1. Add a "Winterization" Step: After initial extraction, dissolve the crude extract in a solvent like ethanol and freeze it. The waxes and lipids will precipitate and can be removed by filtration. 2. Employ Multi-Step Purification: Use an initial bulk separation method like flash chromatography followed by a high-resolution technique like preparative HPLC for polishing.[12][13] 3. Use SFE: Supercritical CO2 is a "green" solvent that simply evaporates at atmospheric pressure, leaving no residual solvent behind.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for hydrophobic terpenes?
There is no single "best" method, as the optimal choice depends on the specific terpenes, the scale of the operation, and the desired purity.
-
Supercritical Fluid Extraction (SFE) with CO2: This is a highly selective and "green" method.[3] By tuning pressure and temperature, you can selectively extract different classes of terpenes. For example, lower pressures (70-150 bar) and moderate temperatures (40-50°C) are effective for volatile monoterpenes, while higher pressures (>150 bar) are needed for sesquiterpenes.[14][7] It avoids the use of organic solvents and minimizes thermal degradation.[2]
-
Solvent Extraction: This traditional method uses organic solvents like hexane, ethanol, or novel hydrophobic deep eutectic solvents (HDES).[8][9] It is versatile but can result in the co-extraction of undesirable compounds like waxes and chlorophyll.[10] Post-processing is often required to remove residual solvents.[2]
-
Steam Distillation: This method is effective for volatile terpenes and is widely used for producing essential oils. However, the high temperatures can cause thermal degradation or rearrangement of some terpenes.[2][8][12]
Q2: How can I separate terpenes with very similar structures, like isomers?
Separating structurally similar terpenes is a significant challenge.[1]
-
Chromatography is key: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary techniques.[10][12][15]
-
Column Selection: The choice of chromatographic column is critical. Different stationary phases offer different selectivities. It is often necessary to screen multiple columns to find one that can resolve the specific isomers of interest.[16]
-
Method Development: Extensive optimization of the mobile phase (for HPLC/SFC) or the temperature program (for GC) is required to maximize resolution between closely eluting peaks.[1]
Q3: My terpenes are degrading during processing. What can I do to prevent this?
Terpene degradation is a common issue caused by heat, light, and oxygen.[5][6]
-
Temperature Control: Avoid excessive heat at all stages. Use low-temperature extraction methods and gentle solvent removal techniques (e.g., vacuum evaporation at low temperatures).[4][5] Store samples and extracts in a cool, dark place.[1]
-
Oxygen Exclusion: Oxygen can oxidize terpenes, altering their structure and aroma.[6] Work under an inert atmosphere (like nitrogen or argon) whenever possible, especially when samples are concentrated.
-
Light Protection: Use amber glass vials or cover containers with aluminum foil to protect light-sensitive compounds from photolysis.[6]
Q4: What are hydrophobic deep eutectic solvents (HDES) and what are their advantages?
HDES are a newer class of "green" solvents made by mixing natural compounds, such as terpenes (menthol, thymol) with fatty acids.[9][17]
-
Advantages: They are often biodegradable, have low toxicity, and are derived from renewable resources.[18][19] Their hydrophobic nature makes them excellent for liquid-liquid extraction of terpenes and other nonpolar compounds from aqueous solutions.[9][17]
-
Application: They have shown high efficiency in extracting and separating various compounds, offering a sustainable alternative to traditional volatile organic solvents.[18][19]
Experimental Protocols & Workflows
General Downstream Processing Workflow
The diagram below illustrates a typical workflow for the purification of hydrophobic terpenes from biomass to a final, pure product.
Troubleshooting Logic: Low Terpene Purity
This decision tree helps diagnose potential reasons for obtaining a final product with low purity.
Protocol: Basic Liquid-Liquid Extraction for Terpene Purification
This protocol describes a basic method for partitioning terpenes from a crude extract into an immiscible organic solvent.[8]
-
Preparation : Obtain the crude terpene extract. If it is highly viscous, dissolve it in a suitable solvent (e.g., ethanol) to make it easier to handle.
-
Solvent Selection : Choose a water-immiscible, hydrophobic organic solvent in which terpenes are highly soluble, such as hexane or diethyl ether.[8]
-
Extraction :
-
Place the crude extract solution into a separatory funnel.
-
Add an equal volume of the chosen organic solvent (e.g., hexane).
-
Add a volume of deionized water (often with salt added to "salt out" the organic compounds, increasing their partition into the organic phase).[20]
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The hydrophobic terpenes will partition into the upper organic layer.
-
-
Collection :
-
Carefully drain the lower aqueous layer and discard it.
-
Drain the upper organic layer, which contains the terpenes, into a clean flask.
-
-
Repeat (Optional) : For higher recovery, the aqueous layer can be re-extracted with fresh organic solvent 1-2 more times. Combine all organic fractions.
-
Drying & Concentration :
-
Dry the combined organic phase over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove residual water.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator under reduced pressure and with gentle heat to yield the purified terpene fraction.
-
Data Tables
Table 1: Comparison of Common Terpene Extraction Techniques
| Technique | Principle | Typical Conditions/Solvents | Advantages | Disadvantages |
| Supercritical Fluid Extraction (SFE) | Uses CO2 at its supercritical state, which has properties of both a liquid and a gas, to act as a solvent.[2] | CO2, 40-60°C, 70-320 bar.[7] Ethanol may be used as a co-solvent.[13] | Highly selective, no residual solvent, low-temperature operation prevents degradation, "green" technology.[2][3] | High initial equipment cost, can be complex to optimize. |
| Solvent Extraction | Utilizes the differential solubility of terpenes in various organic solvents to separate them from the plant matrix.[8] | Hexane, ethanol, isopropanol, hydrophobic eutectic solvents.[8][9] | Versatile, scalable, relatively low equipment cost. | Potential for residual solvent contamination, can co-extract impurities, environmental concerns with some solvents.[2] |
| Steam Distillation | Passes steam through plant material, causing volatile terpenes to vaporize. The vapor is then condensed and collected.[8] | Water (steam), ~100°C. | Well-established, effective for volatile compounds, no organic solvents. | High temperatures can cause degradation or chemical rearrangement of terpenes, not suitable for non-volatile terpenes.[2][4] |
Table 2: Guide to Chromatographic Purification of Terpenes
| Chromatography Type | Common Stationary Phase | Typical Mobile Phase | Primary Application | Achievable Purity |
| Flash Chromatography | Silica Gel, C18 | Hexane/Ethyl Acetate gradients | Bulk purification, initial cleanup of crude extracts.[10] | Moderate (80-95%) |
| High-Performance Liquid Chromatography (HPLC) | C18, C8, Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water gradients | High-resolution separation, isomer separation, final polishing step.[12] | Very High (>99%) |
| Gas Chromatography (GC) | 5% diphenyl-polysiloxane, 6% cyanopropyl-polysiloxane | Inert carrier gas (Helium, Hydrogen) | Analytical separation for identification and quantification, especially for volatile terpenes.[16][15][21] | Analytical scale (not preparative) |
| Supercritical Fluid Chromatography (SFC) | Various (similar to HPLC) | Supercritical CO2 with a co-solvent (e.g., methanol) | Separation of volatile and thermally labile compounds, chiral separations.[10] | High (>98%) |
| Process Chromatography (Adsorption-based) | Polymeric resins (e.g., polystyrenic) | Ethanol/Water gradients | Scalable, single-step purification from fermentation broths.[11][22] | Very High (>99%)[11][23] |
References
- 1. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 2. extractionmagazine.com [extractionmagazine.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Terpene degradation and extraction from basil and oregano leaves using subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Importance of Terpene Preservation | Terpene Belt Farms [terpenebeltfarms.com]
- 6. encorelabs.com [encorelabs.com]
- 7. Terpenes and Cannabinoids in Supercritical CO2 Extracts of Industrial Hemp Inflorescences: Optimization of Extraction, Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
- 9. Chemical Characterization of Terpene-Based Hydrophobic Eutectic Solvents and Their Application for Pb(II) Complexation during Solvent Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rootsciences.com [rootsciences.com]
- 11. One-Step Purification of Microbially Produced Hydrophobic Terpenes via Process Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. cannabissciencetech.com [cannabissciencetech.com]
- 16. ecommons.luc.edu [ecommons.luc.edu]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Sustainable hydrophobic terpene-based eutectic solvents for the extraction and separation of metals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | One-Step Purification of Microbially Produced Hydrophobic Terpenes via Process Chromatography [frontiersin.org]
overcoming bottlenecks in the mevalonate pathway for terpene production
Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing terpene production via the mevalonate (MVA) pathway. This resource provides troubleshooting guides and frequently asked questions to address common bottlenecks and experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My terpene yield is disappointingly low. What are the most common bottlenecks in the mevalonate pathway?
A1: Low terpene yield is a frequent challenge. The MVA pathway is tightly regulated, and several steps can limit the metabolic flux. The most commonly identified bottlenecks are:
-
HMG-CoA Reductase (HMGR) Activity: This is the primary rate-limiting step in the MVA pathway.[1][2] The native enzyme is often subject to feedback inhibition and degradation, restricting the conversion of HMG-CoA to mevalonate.
-
Acetyl-CoA Precursor Supply: The MVA pathway begins with the condensation of two acetyl-CoA molecules.[3] Insufficient availability of cytosolic acetyl-CoA can be a major limiting factor for the entire pathway.[1]
-
Enzyme Expression Imbalance: Unbalanced expression of pathway enzymes can lead to the accumulation of toxic intermediates. For instance, high expression of upstream enzymes without a corresponding increase in HMG-CoA reductase activity can cause a buildup of HMG-CoA, which is detrimental to cell growth.[4]
-
Cofactor Availability: The MVA pathway requires both NADPH (for HMGR) and ATP (for kinases) as cofactors.[5] Limited pools of these cofactors can hinder pathway efficiency.
-
Competition with Native Pathways: In host organisms like S. cerevisiae, the MVA pathway is essential for sterol biosynthesis.[6] The flux is naturally directed towards producing compounds like ergosterol, competing with the production of your target terpene.
Q2: I suspect HMG-CoA Reductase (HMGR) is my primary bottleneck. How can I improve its activity?
A2: Enhancing HMGR activity is a crucial and widely effective strategy.[7] Here are several approaches:
-
Overexpress a Truncated HMGR (tHMGR): The N-terminal membrane-anchoring domain of HMGR is associated with its regulation and degradation. Expressing a truncated version of the enzyme (tHMGR), which contains only the C-terminal catalytic domain, removes this regulation and significantly increases stability and activity.[8]
-
Source HMGR from Different Organisms: HMGR enzymes from diverse sources exhibit different kinetic properties. Screening HMGR orthologs can identify an enzyme with higher activity in your specific host. For example, an HMGR from Enterococcus faecalis was found to be highly effective in S. cerevisiae.[1]
-
Co-overexpression with Other Enzymes: While HMGR is key, co-expressing it with other pathway enzymes, such as farnesyl diphosphate synthase (ERG20) and squalene synthase (ERG9), can further boost production by pulling flux through the pathway.[7]
Q3: My engineered cells are growing poorly or dying after I induce the MVA pathway. What's causing this toxicity?
A3: Poor cell growth upon pathway induction is often linked to metabolic imbalance. The most common cause is the accumulation of a toxic pathway intermediate.
-
HMG-CoA Accumulation: The primary culprit is often the buildup of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA).[4] This occurs when the upstream enzymes (like ERG10 and ERG13) are expressed at high levels, but the downstream HMGR cannot process the HMG-CoA quickly enough. This imbalance leads to a metabolic bottleneck and cellular toxicity.[4]
-
Product Toxicity: The target terpene itself can be toxic to the host cells, especially at high concentrations. This can disrupt cell membranes and inhibit growth.
Troubleshooting Steps:
-
Balance Enzyme Expression: Instead of using strong promoters for all genes, modulate the expression levels. Use a library of promoters with varying strengths to find the optimal expression ratio for each enzyme in the pathway.[9][10] The goal is to match the activity of each step to avoid intermediate accumulation.
-
Increase HMGR Activity: As discussed in Q2, enhancing the activity of HMG-CoA reductase is the most direct way to alleviate the HMG-CoA bottleneck.[4]
-
Implement a Two-Phase Culture: If product toxicity is suspected, consider an organic overlay or the use of adsorbent resins in the culture medium. This can sequester the toxic terpene away from the cells, allowing for higher overall production.
Q4: How can I increase the supply of the initial precursor, Acetyl-CoA, to the MVA pathway?
A4: Boosting the cytosolic pool of acetyl-CoA is a foundational strategy for improving the output of the entire MVA pathway.[1] This can be achieved by:
-
Engineering Central Carbon Metabolism: Rewriting central carbon metabolism by modulating native enzymes or introducing heterologous ones can redirect carbon flux towards cytosolic acetyl-CoA.[1]
-
Introducing Heterologous Acetyl-CoA Synthesis Pathways: Expressing alternative pathways that produce acetyl-CoA can supplement the native supply. For example, introducing a phosphoketolase (PK) and phosphotransacetylase (PTA) pathway has proven effective.[8]
Quantitative Data Summary
The following tables summarize quantitative data from studies that successfully implemented strategies to overcome MVA pathway bottlenecks.
Table 1: Effect of HMGR Engineering on Squalene Production in S. cerevisiae
| Strain | Key Engineering Strategy | Squalene Titer (g/L) | Fold Increase | Reference |
|---|---|---|---|---|
| Control | Wild-Type Strain | <0.01 | - | [1] |
| Engineered | Overexpression of truncated E. faecalis HMGR | 4.94 | >430 |[1] |
Table 2: Impact of Pathway Balancing on Limonene Production in E. coli
| Strain / Condition | Key Engineering Strategy | Limonene Titer (mg/L) | Reference |
|---|---|---|---|
| Control (JBEI-6409) | Uniform high expression of MVA pathway | 76 | [9] |
| Marionette Strain | Modular transcriptional tuning of MVA pathway submodules | >400 |[9] |
Key Experimental Protocols
Protocol 1: Overexpression of Truncated HMG-CoA Reductase (tHMGR) in Saccharomyces cerevisiae
This protocol provides a general workflow for expressing a catalytic domain of HMGR to increase metabolic flux.
-
Gene Selection and Synthesis:
-
Select the gene encoding the C-terminal catalytic domain of HMGR (e.g., tHMG1 from S. cerevisiae or a heterologous variant).
-
Codon-optimize the gene sequence for expression in S. cerevisiae.
-
Synthesize the DNA fragment, adding appropriate restriction sites for cloning.
-
-
Plasmid Construction:
-
Select a high-copy yeast expression vector (e.g., pYES2).
-
Use a strong constitutive promoter (e.g., PTEF1 or PGPD) to drive the expression of the tHMGR gene.
-
Ligate the tHMGR gene fragment into the expression vector.
-
Verify the final plasmid construct by Sanger sequencing.
-
-
Yeast Transformation:
-
Transform the expression plasmid into your desired S. cerevisiae chassis strain using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.
-
Select for successful transformants on appropriate selective media (e.g., synthetic complete medium lacking uracil for a URA3 marker).
-
-
Cultivation and Induction (if using an inducible promoter):
-
Grow a pre-culture of the engineered strain in selective liquid medium overnight.
-
Inoculate the main culture in a production medium (e.g., YPD).
-
If using an inducible promoter like PGAL1, add the inducer (e.g., galactose) at the appropriate cell density (e.g., mid-log phase).
-
-
Product Extraction and Analysis:
-
After a set fermentation period (e.g., 48-72 hours), harvest the cells.
-
Extract the terpenes using an appropriate organic solvent (e.g., dodecane or ethyl acetate).
-
Quantify the terpene titer using Gas Chromatography-Mass Spectrometry (GC-MS) with a known standard for calibration.
-
Visualizations
Caption: The Mevalonate (MVA) pathway with key enzymes and metabolites.
References
- 1. Enhancing fluxes through the mevalonate pathway in Saccharomyces cerevisiae by engineering the HMGR and β‐alanine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Perspective of Production of Terpenoids in Yeast - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 3. Engineering of Yarrowia lipolytica for terpenoid production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balancing a heterologous mevalonate pathway for improved isoprenoid production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Compartmentalization engineering of yeasts to overcome precursor limitations and cytotoxicity in terpenoid production [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Machine-learning guided elucidation of contribution of individual steps in the mevalonate pathway and construction of a yeast platform strain for terpenoid production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced 5-epi-Jinkoheremol Production Through Carbon Source Optimization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing carbon sources for the enhanced production of 5-epi-Jinkoheremol, a promising plant-derived antifungal sesquiterpene. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to facilitate your research and development efforts.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of carbon sources for this compound production in microbial fermentation.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Titer | Suboptimal carbon source type or concentration. | Screen various carbon sources (e.g., glucose, galactose, sucrose, glycerol) to identify the most effective one for your specific microbial chassis. Optimize the concentration of the selected carbon source; a study on engineered yeast found that a specific concentration of a glucose-galactose mixture significantly increased production.[1][2] |
| Carbon source repression of the biosynthetic pathway. | If using a repressible promoter system (e.g., GAL promoter in yeast), ensure the inducing carbon source (e.g., galactose) is present and the repressing source (e.g., glucose) is at a non-repressive level.[1] Consider using slowly metabolized carbon sources to maintain prolonged gene expression.[3] | |
| Inefficient precursor supply (Farnesyl Pyrophosphate - FPP). | The production of this compound relies on the mevalonate (MVA) pathway for the precursor FPP.[1][4][5] Ensure that the central carbon metabolism is efficiently channeled towards acetyl-CoA, the starting point of the MVA pathway. Overexpression of key enzymes in the MVA pathway can enhance FPP supply.[1][5] | |
| Poor Cell Growth | Carbon source toxicity at high concentrations. | High concentrations of some sugars can be inhibitory to cell growth. Test a range of concentrations to find the optimal balance between biomass production and this compound yield.[1][2] |
| Nutrient limitation other than the carbon source. | Ensure other essential nutrients like nitrogen, phosphate, and trace elements are not limiting. The choice of nitrogen source can also influence secondary metabolite production.[6][7] | |
| Inconsistent Fermentation Results | Variability in seed culture preparation and inoculation. | Standardize the entire fermentation process, from the activation of the engineered strain and seed culture preparation to the main fermentation.[2] |
| Instability of the engineered microbial strain. | If using genetically engineered strains, ensure the stability of the integrated gene expression cassettes. Perform periodic checks to confirm the integrity and expression levels of the biosynthetic pathway genes.[2] | |
| Accumulation of Byproducts | Metabolic flux is diverted to competing pathways. | In engineered yeast, the sterol biosynthesis pathway competes for the FPP precursor. Downregulating key enzymes in competing pathways, such as Erg9 in the sterol pathway, can redirect metabolic flux towards this compound production.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective carbon source for this compound production?
A1: The optimal carbon source can vary depending on the microbial host. For engineered Saccharomyces cerevisiae, a mixture of glucose and galactose has been shown to be effective.[1] It is recommended to perform a screening of different carbon sources, including monosaccharides (glucose, fructose, galactose), disaccharides (sucrose, lactose), and polyols (glycerol), to determine the best option for your specific engineered strain.[8][9][10]
Q2: How does the concentration of the carbon source affect production?
A2: The concentration of the carbon source is a critical parameter. Insufficient carbon will limit both cell growth and product formation. Conversely, excessively high concentrations can lead to substrate inhibition or the formation of inhibitory byproducts. A study demonstrated that increasing the concentration of a glucose:galactose (1:9) mixture from 20 g/L to 24 g/L enhanced this compound production, but a further increase to 28 g/L did not yield a proportional increase.[1][2] Therefore, it is crucial to determine the optimal concentration through dose-response experiments.
Q3: How can I systematically optimize the carbon source and other media components?
A3: A common approach is the "one-factor-at-a-time" (OFAT) method, where you vary one component while keeping others constant.[6] For a more comprehensive optimization, statistical methods like Response Surface Methodology (RSM) can be employed to investigate the interactions between multiple variables (e.g., carbon source concentration, nitrogen source concentration, pH) and identify the optimal conditions.[11][12]
Q4: Besides the carbon source, what other factors are crucial for enhancing this compound production?
A4: Several factors beyond the carbon source are critical. These include:
-
Metabolic Engineering: Enhancing the metabolic flux towards the precursor farnesyl pyrophosphate (FPP) by overexpressing genes in the mevalonate (MVA) pathway and downregulating competing pathways is essential.[1][4][5]
-
Protein Engineering: Improving the catalytic efficiency and stability of the this compound synthase (TPS18) can significantly boost production.[1][4][5]
-
Fermentation Conditions: Optimizing parameters such as pH, temperature, agitation, and aeration is crucial for maximizing yield.[13][14]
Q5: What analytical methods are used to quantify this compound?
A5: Gas chromatography-mass spectrometry (GC-MS) is a common and reliable method for the identification and quantification of volatile and semi-volatile compounds like sesquiterpenoids. High-performance liquid chromatography (HPLC) can also be used, often coupled with a suitable detector.
Data Presentation
Table 1: Effect of Carbon Source Concentration on this compound Production in Engineered Yeast
| Carbon Source (glucose:galactose = 1:9) Concentration | This compound Titer (mg/L) | Fold Increase |
| 20 g/L (100%) | ~700 | 1.00 |
| 24 g/L (120%) | 875.25 | 1.25 |
| 28 g/L (140%) | ~875 | ~1.25 |
Data synthesized from a study on microbial production of this compound.[1][2]
Experimental Protocols
Protocol 1: Screening of Carbon Sources for this compound Production
Objective: To identify the most effective carbon source for maximizing this compound production in an engineered microbial strain.
Materials:
-
Engineered microbial strain capable of producing this compound.
-
Seed culture medium.
-
Production medium with a base composition (e.g., yeast extract, peptone, salts) and variable carbon sources.
-
Test carbon sources: glucose, galactose, sucrose, fructose, glycerol, etc.
-
Shake flasks or microplate reader for cultivation.
-
Incubator shaker.
-
GC-MS or HPLC for analysis.
Methodology:
-
Seed Culture Preparation: Inoculate a single colony of the engineered strain into the seed culture medium and incubate at the optimal temperature and agitation speed until it reaches the mid-logarithmic growth phase.
-
Production Culture Inoculation: Prepare a series of production media, each containing a different carbon source at a standardized concentration (e.g., 20 g/L). Inoculate the production media with the seed culture to a starting OD600 of ~0.1.
-
Fermentation: Incubate the cultures under optimized conditions (e.g., 30°C, 200 rpm) for a predetermined period (e.g., 5 days).[2]
-
Sampling and Extraction: At the end of the fermentation, harvest the culture. Extract the this compound from the broth and/or cell pellet using an appropriate organic solvent (e.g., ethyl acetate).
-
Quantification: Analyze the extracted samples using GC-MS or HPLC to determine the concentration of this compound.
-
Data Analysis: Compare the titers obtained with different carbon sources to identify the most effective one.
Protocol 2: Optimization of Carbon Source Concentration
Objective: To determine the optimal concentration of the selected carbon source for maximizing this compound production.
Materials:
-
Same as Protocol 1.
-
The best-performing carbon source identified in Protocol 1.
Methodology:
-
Seed Culture Preparation: Prepare a seed culture as described in Protocol 1.
-
Production Culture Preparation: Prepare a series of production media with varying concentrations of the selected carbon source (e.g., 10 g/L, 20 g/L, 30 g/L, 40 g/L, 50 g/L).
-
Inoculation and Fermentation: Inoculate the production media with the seed culture and ferment under the same conditions as in Protocol 1.
-
Sampling, Extraction, and Quantification: Follow the same procedures as in Protocol 1 to harvest, extract, and quantify the this compound.
-
Data Analysis: Plot the this compound titer against the carbon source concentration to identify the optimal concentration that yields the highest production.
Visualizations
Caption: Experimental workflow for carbon source optimization.
Caption: Simplified metabolic pathway for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. editverse.com [editverse.com]
- 4. researchgate.net [researchgate.net]
- 5. Microbial production of 5- epi-jinkoheremol, a plant-derived antifungal sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plantcelltechnology.com [plantcelltechnology.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of carbon source and glucose feeding strategy for improvement of L-isoleucine production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Carbon and Nitrogen Sources for Extracellular Polymeric Substances Production by Chryseobacterium indologenes MUT.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fermentation Medium Optimization - Creative Biogene [microbiosci.creative-biogene.com]
- 12. mdpi.com [mdpi.com]
- 13. Step-by-Step Guide to Fermentation Optimization in Small Labs [synapse.patsnap.com]
- 14. Techniques for secondary metabolite production - Lab Associates [labassociates.com]
Technical Support Center: Genetic Stability of Engineered Yeast for 5-epi-Jinkoheremol Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the genetic stability of engineered yeast strains for the production of 5-epi-Jinkoheremol and its precursor, 5-epi-aristolochene.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions related to the genetic stability of engineered yeast strains used in this compound production.
Q1: What are the primary causes of genetic instability in our engineered yeast strains?
A1: Genetic instability in engineered yeast primarily stems from two sources: the loss of expression plasmids and alterations to integrated gene cassettes. Plasmid loss is common for episomal expression systems, especially during prolonged cultivation without selective pressure. For strains with chromosomally integrated genes, instability can arise from homologous recombination between repeated DNA sequences, leading to the excision or rearrangement of the expression cassette. Metabolic burden from the expression of heterologous pathways can also trigger spontaneous genetic and phenotypic variations.
Q2: How can I determine if my yeast strain is losing the expression plasmid for the 5-epi-aristolochene synthase?
A2: Plasmid loss can be assessed by replica plating. After a period of non-selective growth, plate a dilution of your culture on both non-selective and selective agar plates. A significantly lower colony count on the selective plate indicates plasmid loss. For a more quantitative measure, you can perform a plasmid stability assay.
Q3: My strain has the biosynthetic pathway genes integrated into the genome, yet I'm seeing a decline in this compound production over time. What could be the cause?
A3: A decline in production from a strain with integrated genes can be due to several factors. If multiple copies of the expression cassettes were integrated, homologous recombination between the identical promoter and terminator sequences can lead to a reduction in the copy number of your transgenes.[1] Other potential causes include the accumulation of mutations in the biosynthetic pathway genes or their regulatory elements, and epigenetic modifications that may alter gene expression.
Q4: What is a reasonable timeframe to expect stable production from my engineered yeast strain?
A4: The duration of stable production can vary significantly depending on the strain, the genetic engineering strategy (plasmid-based vs. integration), and the fermentation conditions. Generally, strains with genomically integrated single-copy expression cassettes are more stable for long-term cultivation.[2] However, even with integrated genes, a decline in productivity can be observed after as few as 50-100 generations.[3][4] It is crucial to monitor your strain's performance over the intended production period.
Q5: Are there any media components or fermentation conditions that can enhance the genetic stability of my strain?
A5: Yes, maintaining selective pressure is crucial for plasmid-based systems. For strains with auxotrophic markers, this means omitting the corresponding nutrient from the growth medium. For integrated strains, optimizing fermentation conditions to reduce metabolic stress can improve stability. This includes maintaining optimal pH, temperature, and nutrient levels. For some systems, the choice of carbon source can also influence stability and productivity.
Section 2: Troubleshooting Guides
This section provides step-by-step guidance for diagnosing and resolving common issues related to the genetic instability of your this compound producing yeast strains.
Issue 1: Decreased or No this compound Production
Symptoms:
-
Reduced or absent peak corresponding to this compound in GC-MS analysis.
-
Slower growth rate compared to previous batches.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Plasmid Loss | 1. Perform a plasmid stability assay (See Experimental Protocol 2.1). 2. Check for the presence of the correct selective agent in your media. | If plasmid loss is high, re-transform the yeast with the plasmid and prepare a new glycerol stock. Ensure consistent use of selective media. |
| Gene Copy Number Variation (for integrated strains) | 1. Perform qPCR to quantify the copy number of your integrated genes (See Experimental Protocol 2.2). | A decrease in gene copy number confirms instability. Consider re-streaking the strain from the master cell bank or re-engineering the strain with fewer or more stable integration sites. |
| Mutations in Biosynthetic Genes | 1. Isolate genomic DNA or the plasmid. 2. Sequence the 5-epi-aristolochene synthase and other key pathway genes. | Identify any mutations that could affect enzyme function. If mutations are present, re-transform with a sequence-verified plasmid or re-integrate the correct gene sequence. |
| Sub-optimal Fermentation Conditions | 1. Review and verify the pH, temperature, and media composition of your fermentation. | Adjusting fermentation parameters to the optimal range for your strain can restore productivity. |
Issue 2: Inconsistent Batch-to-Batch Production of this compound
Symptoms:
-
High variability in the final titer of this compound between different fermentation runs.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inoculum Inconsistency | 1. Standardize your inoculum preparation procedure, ensuring consistent cell density and growth phase. | Consistent inoculum will lead to more reproducible fermentations. |
| Genetic Heterogeneity in the Seed Culture | 1. Re-streak your working cell bank to obtain single colonies. 2. Screen individual colonies for this compound production. | Selecting a high-producing, stable clone for your seed culture can improve batch-to-batch consistency. |
| Fluctuations in Media Components | 1. Ensure all media components are from the same lot and are prepared consistently. | Eliminating variability in the growth medium will contribute to more reproducible results. |
Section 3: Quantitative Data Summary
The following tables provide representative data that can be used as a benchmark for assessing the genetic stability of your engineered yeast strains.
Table 1: Plasmid Stability of Different Expression Vectors
| Plasmid Type | Origin of Replication | Selectable Marker | Typical Copy Number per Cell | Expected Plasmid Loss Rate (% per generation without selection) |
| High-copy episomal | 2-micron | URA3 | 14-34[5] | 5-10% |
| Low-copy centromeric | CEN/ARS | LEU2 | 2-5[5] | 1-2%[6] |
| Integrating | - | HIS3 | 1 (or more, depending on integration) | <0.1% |
Table 2: Gene Copy Number Variation in Integrated Strains
| Integration Strategy | Initial Gene Copy Number | Generations | Expected Gene Copy Number Range |
| Single-copy integration | 1 | 100 | 1 |
| Multi-copy integration (e.g., at rDNA locus) | 10-20 | 50 | 5-15 |
| Multi-copy integration (e.g., at rDNA locus) | 10-20 | 100 | 2-10 |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments to assess the genetic stability of your engineered yeast strains.
Protocol: Plasmid Stability Assay
Objective: To quantify the rate of plasmid loss in a yeast population over a defined number of generations in non-selective media.
Materials:
-
Yeast strain carrying the expression plasmid with a selectable marker (e.g., URA3).
-
Non-selective rich medium (e.g., YPD).
-
Selective medium (e.g., SD-Ura).
-
Sterile dilution tubes and plating supplies.
Procedure:
-
Inoculate a single colony of the transformed yeast into 5 mL of selective medium and grow overnight at 30°C with shaking.
-
The next morning, measure the optical density at 600 nm (OD600).
-
Dilute the culture into 25 mL of non-selective medium to an OD600 of ~0.1. This is Generation 0.
-
Take a sample from the Generation 0 culture. Serially dilute and plate onto both non-selective and selective plates to determine the initial percentage of plasmid-containing cells.
-
Incubate the main culture at 30°C with shaking.
-
Allow the culture to grow for a set number of generations (e.g., 10-20). The number of generations can be calculated using the formula: Generations = (log(Final OD) - log(Initial OD)) / log(2).
-
After the desired number of generations, take another sample, serially dilute, and plate on both non-selective and selective plates.
-
Incubate the plates at 30°C for 2-3 days and count the colonies.
-
Calculate the percentage of plasmid-containing cells at each time point: (% Plasmid-containing cells) = (CFU on selective plate / CFU on non-selective plate) * 100.
-
The plasmid loss rate per generation can then be calculated.
Protocol: Gene Copy Number Quantification by qPCR
Objective: To determine the copy number of an integrated gene of interest relative to a single-copy endogenous reference gene.
Materials:
-
Genomic DNA extracted from the engineered yeast strain.
-
Primers specific for the integrated gene (e.g., 5-epi-aristolochene synthase).
-
Primers specific for a single-copy reference gene (e.g., ACT1).
-
qPCR master mix (e.g., SYBR Green).
-
qPCR instrument.
Procedure:
-
Design and validate qPCR primers for both the target and reference genes. Ensure they have similar amplification efficiencies.
-
Prepare a standard curve for both primer sets using a serial dilution of genomic DNA from a strain with a known single copy of the target gene (if available) or the wild-type strain for the reference gene.
-
Set up qPCR reactions for your unknown samples, including no-template controls. Each reaction should contain genomic DNA, the appropriate primer pair, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Determine the Ct (cycle threshold) values for both the target and reference genes in your samples.
-
Calculate the relative copy number of your target gene using the delta-delta Ct method (2^-ΔΔCt), normalizing to the single-copy reference gene.
Section 5: Visualizations
Biosynthetic Pathway and Troubleshooting Logic
Caption: Biosynthetic pathway for this compound and a logical workflow for troubleshooting production issues related to genetic instability.
Experimental Workflow for Assessing Genetic Stability
Caption: A generalized experimental workflow for monitoring the genetic and phenotypic stability of engineered yeast strains over time.
References
- 1. Genomic and metabolic instability during long-term fermentation of an industrial Saccharomyces cerevisiae strain engineered for C5 sugar utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysbio.se [sysbio.se]
- 3. Frontiers | Genomic and metabolic instability during long-term fermentation of an industrial Saccharomyces cerevisiae strain engineered for C5 sugar utilization [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of plasmid burden and copy number in Saccharomyces cerevisiae for optimization of metabolic engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Antifungal Activities of 5-epi-Jinkoheremol and Validamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal properties of two distinct compounds: 5-epi-Jinkoheremol, a plant-derived sesquiterpenoid, and Validamycin, a well-established aminocyclitol antibiotic. The information presented herein is intended to assist researchers in evaluating these compounds for potential applications in antifungal drug development and agricultural biotechnology.
Executive Summary
This compound, a natural product isolated from the medicinal plant Catharanthus roseus, has demonstrated potent fungicidal activity against economically important plant pathogens.[1][2] Notably, it has been reported to exhibit superior fungicidal efficacy compared to Validamycin against the biotrophic fungus Ustilago maydis and the necrotrophic fungus Rhizoctonia solani.[1] However, a direct quantitative comparison with publicly available Minimum Inhibitory Concentration (MIC) data is not yet available. The precise mechanism of action for this compound remains to be elucidated.
Validamycin, produced by Streptomyces hygroscopicus, is a known inhibitor of trehalase, an essential enzyme in fungal carbohydrate metabolism.[3][4][5] Its mode of action is well-characterized, and it has been used commercially to control diseases caused by Rhizoctonia species. Recent studies suggest that Validamycin may have additional mechanisms of action, including the disruption of the MAPK signaling pathway and ribosome synthesis.[4][6]
This guide synthesizes the available data on the antifungal activity, mechanism of action, and experimental protocols related to these two compounds to facilitate informed decision-making in research and development.
Quantitative Antifungal Activity
While a direct head-to-head quantitative comparison from a single study is not available, this section summarizes the reported antifungal activities of this compound and Validamycin against key fungal pathogens. The lack of specific MIC values for this compound in the public domain is a current limitation.
Table 1: Antifungal Activity against Ustilago maydis
| Compound | Minimum Inhibitory Concentration (MIC) | Source |
| This compound | Data not available | - |
| Validamycin | Data not available | - |
Table 2: Antifungal Activity against Rhizoctonia solani
| Compound | Minimum Inhibitory Concentration (MIC) | Source |
| This compound | Data not available | - |
| Validamycin | 0.1 µg/mL (suppressed in vivo degradation of trehalose) | [3] |
| Validamycin | 0.5 µg/mL (inhibited mycelial growth on PDA plates) | [4] |
Note: The available data for Validamycin against R. solani indicates significant bioactivity at low concentrations. The qualitative assessment from existing literature suggests that this compound is more potent, but quantitative data is needed for confirmation.
Mechanism of Action
This compound: An Uncharacterized Mechanism
The precise molecular target and signaling pathways affected by this compound are currently unknown.[2] Its potent fungicidal activity suggests a mechanism that leads to cell death rather than just growth inhibition. Further research is required to elucidate its mode of action, which could reveal novel antifungal targets.
Validamycin: A Multi-Targeted Approach
Validamycin's primary mechanism of action is the competitive inhibition of the enzyme trehalase. Trehalose is a crucial disaccharide for many fungi, serving as a storage carbohydrate and a stress protectant. By blocking the hydrolysis of trehalose into glucose, Validamycin disrupts fungal energy metabolism.[3][5]
Recent transcriptomic studies on Rhizoctonia cerealis have revealed that Validamycin treatment also leads to the downregulation of genes involved in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and ribosome biogenesis.[4][6] This suggests a broader impact on cellular processes beyond trehalase inhibition, potentially contributing to its antifungal efficacy.
Caption: Validamycin's multifaceted antifungal mechanism.
Experimental Protocols
The following section outlines a general experimental workflow for assessing the antifungal activity of compounds against phytopathogenic fungi like Ustilago maydis and Rhizoctonia solani. This protocol is based on established methodologies for antifungal susceptibility testing.[7][8][9][10]
Fungal Strains and Culture Conditions
-
Fungal Strains: Obtain pure cultures of Ustilago maydis and Rhizoctonia solani from a reputable culture collection.
-
Growth Media: Use appropriate media for each fungus. For example, Potato Dextrose Agar (PDA) or Yeast Extract Peptone Dextrose (YPD) for U. maydis and PDA for R. solani.
-
Incubation: Incubate cultures at the optimal temperature for each fungus (e.g., 25-28°C) until sufficient growth or sporulation is achieved.
Preparation of Fungal Inoculum
-
For spore-producing fungi (U. maydis):
-
Harvest spores from a mature culture by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80).
-
Gently scrape the surface to release the spores.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a standardized level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.
-
-
For non-spore-producing fungi (R. solani):
-
Take mycelial plugs (e.g., 5 mm in diameter) from the actively growing edge of a young culture using a sterile cork borer.
-
Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Test Compounds: Prepare stock solutions of this compound and Validamycin in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing the appropriate liquid growth medium (e.g., Potato Dextrose Broth - PDB).
-
Inoculation: Add the standardized fungal inoculum (spore suspension or mycelial homogenate) to each well.
-
Controls:
-
Positive Control: Wells containing the fungal inoculum and growth medium but no test compound.
-
Negative Control: Wells containing only the growth medium.
-
Solvent Control: Wells containing the fungal inoculum and the highest concentration of the solvent used to dissolve the test compounds.
-
-
Incubation: Incubate the microtiter plates at the optimal temperature for the fungus for a defined period (e.g., 48-72 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Caption: A generalized workflow for antifungal susceptibility testing.
Conclusion
This compound presents itself as a promising new biofungicide with potentially greater efficacy than Validamycin against key plant pathogens. However, the current lack of quantitative data and a defined mechanism of action highlights the need for further in-depth research. Validamycin remains a valuable antifungal agent with a well-understood primary mechanism and evidence of broader cellular impacts. This guide serves as a foundational resource for researchers interested in exploring the potential of these compounds in the ongoing search for novel and effective antifungal solutions.
References
- 1. 2.3. Antifungal Activity Against Phytopathogenic Fungi [bio-protocol.org]
- 2. Microbial production of this compound, a plant-derived antifungal sesquiterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of validamycins on glycohydrolases of Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trehalase Inhibitor Validamycin May Have Additional Mechanisms of Toxicology against Rhizoctonia cerealis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection of anti-phytopathogenic fungal activity [protocols.io]
- 8. Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi [ppjonline.org]
- 9. Frontiers | Antifungal activity of a novel synthetic polymer M451 against phytopathogens [frontiersin.org]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifungal Activity of 5-epi-Jinkoheremol Against Rhizoctonia solani
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal activity of 5-epi-Jinkoheremol against the plant pathogenic fungus Rhizoctonia solani. It contrasts its performance with the commercial fungicide validamycin, presenting available experimental data and methodologies to support further research and development in the field of biofungicides.
Performance Comparison: this compound vs. Validamycin
This compound, a sesquiterpenoid natural product isolated from the medicinal plant Catharanthus roseus, has demonstrated potent fungicidal activity against Rhizoctonia solani.[1] While direct EC50 values for this compound are not yet publicly available, studies have indicated that it exhibits superior fungicidal activities compared to the commercial antibiotic fungicide, validamycin.[1]
Table 1: Comparison of Antifungal Activity against Rhizoctonia solani
| Compound | Type | Mechanism of Action | Efficacy Data |
| This compound | Sesquiterpenoid Biofungicide | Unknown[1] | Reported to have "better fungicidal activities" than validamycin.[1] |
| Validamycin | Aminoglycoside Antibiotic | Inhibition of trehalase, disrupting fungal energy metabolism.[2] | 100% inhibition of radial mycelial growth at 15 ppm.[3] |
Experimental Protocols
The following outlines a general methodology for assessing the antifungal activity of compounds against Rhizoctonia solani, based on established protocols.
In Vitro Antifungal Assay: Mycelial Growth Inhibition
This protocol determines the direct inhibitory effect of a compound on the vegetative growth of R. solani.
Materials:
-
Pure culture of Rhizoctonia solani
-
Potato Dextrose Agar (PDA) medium
-
Test compound (e.g., this compound, Validamycin)
-
Solvent for the test compound (e.g., dimethyl sulfoxide - DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum: R. solani is cultured on PDA plates until the mycelium covers the plate. Mycelial discs (5 mm) are then cut from the edge of an actively growing colony using a sterile cork borer.
-
Preparation of Amended Media: The test compound is dissolved in a suitable solvent and added to the molten PDA medium at various concentrations. A control plate containing only the solvent is also prepared.
-
Inoculation: A single mycelial disc of R. solani is placed at the center of each Petri dish containing the amended and control media.
-
Incubation: The plates are incubated at 25-28°C in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours) until the mycelium in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the fungal colony in the control, and DT is the average diameter of the fungal colony in the treatment.
-
Determination of EC50: The EC50 value (the concentration of the compound that inhibits fungal growth by 50%) is determined by plotting the inhibition percentage against the log of the compound's concentration and performing a probit or logistic regression analysis.
Visualizing Molecular Pathways and Workflows
Biosynthesis of this compound in Engineered Yeast
The heterologous production of this compound has been achieved in Saccharomyces cerevisiae through metabolic engineering. The core of this process involves the overexpression of the mevalonate (MVA) pathway to increase the supply of the precursor farnesyl pyrophosphate (FPP), which is then converted to this compound by the specific terpene synthase, TPS18.
References
A Comparative Analysis of 5-epi-Jinkoheremol: A Promising Biofungicide on the Horizon
For Researchers, Scientists, and Drug Development Professionals: An in-depth look at the antifungal potential of the sesquiterpenoid 5-epi-Jinkoheremol in comparison to established commercial fungicides.
Introduction
This compound, a naturally derived sesquiterpenoid, is emerging as a potent antifungal agent with the potential to offer a bio-friendly alternative to conventional synthetic fungicides.[1][2] This comparison guide provides a comprehensive analysis of this compound, evaluating its performance against a range of commercial fungicides based on available experimental data. The information is tailored for researchers and professionals in drug development to facilitate an objective assessment of its potential.
Performance Comparison
Available research indicates that this compound demonstrates significant fungicidal activity, in some cases surpassing that of established commercial products. A key study has highlighted that this compound exhibits superior fungicidal efficacy against the plant pathogens Ustilago maydis and Rhizoctonia solani when compared to the commercial fungicide Validamycin.[1]
While specific EC50 values for this compound against these pathogens are not yet publicly available in the searched literature, the following tables provide a summary of the efficacy of various commercial fungicides against Rhizoctonia solani to serve as a benchmark for future comparative studies.
Table 1: Comparative Efficacy (EC50 in µg/mL) of Commercial Fungicides against Rhizoctonia solani
| Fungicide | Chemical Class | EC50 (µg/mL) |
| This compound | Sesquiterpenoid | Not available in searched literature |
| Validamycin | Aminoglycoside | Not directly comparable (inhibits trehalase)[3][4] |
| Azoxystrobin | Strobilurin | 0.04 - 0.13 |
| Boscalid | Carboxamide | 0.19 - 1.515 |
| Chlorothalonil | Chloronitrile | 69.63 (% inhibition at unspecified conc.) |
| Myclobutanil | Triazole | Data not available for R. solani |
| Propiconazole | Triazole | 100% inhibition at 1000 ppm |
| Tebuconazole | Triazole | 0.109 - 3.10 |
| Iprodione | Dicarboximide | 0.43 |
| Fluopyram | Pyridinyl-ethyl-benzamide | 430.37 |
| Epoxiconazole | Triazole | 0.100 |
| Hexaconazole | Triazole | 0.051 |
| Thifluzamide | Thiazole carboxamide | 0.042 |
Note: EC50 values can vary depending on the specific isolate and experimental conditions.
Experimental Protocols
To facilitate reproducible research, this section outlines a detailed methodology for a key experiment used to evaluate the in vitro antifungal activity of compounds like this compound.
In Vitro Antifungal Assay: Mycelial Growth Inhibition
This protocol is a standard method to determine the efficacy of a fungicide by measuring its impact on the growth of a target fungal pathogen.
1. Fungal Isolate and Culture Preparation:
- Obtain a pure culture of the target fungus (e.g., Rhizoctonia solani, Ustilago maydis).
- Culture the fungus on a suitable solid medium, such as Potato Dextrose Agar (PDA), at an optimal temperature (typically 25-28°C) until sufficient mycelial growth is observed.
2. Preparation of Fungicide Stock Solutions:
- Dissolve the test compound (this compound) and commercial fungicides in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
3. Poisoned Agar Plate Preparation:
- Prepare molten PDA and allow it to cool to approximately 45-50°C.
- Add the required volume of the fungicide stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure thorough mixing.
- Pour the amended agar into sterile Petri dishes and allow them to solidify. A control set of plates containing only the solvent (DMSO) at the same concentration used in the treatment plates should also be prepared.
4. Inoculation and Incubation:
- Using a sterile cork borer, take mycelial plugs (typically 5 mm in diameter) from the actively growing edge of the fungal culture.
- Place one mycelial plug, mycelium-side down, in the center of each prepared agar plate (both treated and control).
- Seal the plates with paraffin film and incubate them at the optimal growth temperature for the fungus in the dark.
5. Data Collection and Analysis:
- Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plates reaches the edge of the dish.
- Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
- Inhibition (%) = [(DC - DT) / DC] x 100
- Where:
- DC = Average diameter of the fungal colony in the control plate.
- DT = Average diameter of the fungal colony in the treated plate.
- Use the inhibition data to calculate the EC50 value (the concentration of the fungicide that causes 50% inhibition of mycelial growth) through probit analysis or other suitable statistical methods.
Mechanism of Action and Signaling Pathways
This compound belongs to the aristolochene class of sesquiterpenoids. The biosynthesis of these compounds in fungi originates from farnesyl pyrophosphate (FPP) and is catalyzed by the enzyme aristolochene synthase.
Biosynthesis of this compound from FPP.
The precise mechanism of action for this compound is still under investigation. However, sesquiterpenoids, in general, are known to exert their antifungal effects through various mechanisms. These can include the disruption of the fungal cell membrane integrity and the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
The downstream signaling pathways within the fungal cell that are affected by aristolochene-type sesquiterpenoids are not yet fully elucidated. Research on other sesquiterpenoids suggests potential interference with key cellular processes. The following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel antifungal compound.
Workflow for elucidating the mechanism of action.
Conclusion
This compound presents a compelling case as a next-generation biofungicide. Its demonstrated superiority over Validamycin against key plant pathogens warrants further investigation. The immediate priority for future research should be the determination of its EC50 values against a broad spectrum of fungal pathogens to allow for direct quantitative comparison with existing commercial fungicides. Elucidating its precise mechanism of action and the specific signaling pathways it disrupts will be crucial for its development and potential integration into disease management programs. The detailed experimental protocol provided in this guide offers a standardized approach for such evaluations, paving the way for a more comprehensive understanding of this promising natural compound.
References
Comparative Analysis of 5-epi-Jinkoheremol's Antifungal Mechanism
This guide provides a comparative analysis of the antifungal properties of 5-epi-Jinkoheremol against other established antifungal agents. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of current knowledge, supporting experimental data where available, and detailed experimental protocols.
Introduction to this compound
This compound is a sesquiterpenoid natural product that has demonstrated notable fungicidal activity against specific plant pathogenic fungi, including Ustilago maydis and Rhizoctonia solani.[1][2] As a member of the terpenoid class of compounds, its mechanism of action is of significant interest for the development of new antifungal therapies, particularly in agriculture. However, it is important to note that the precise molecular mechanism of its antifungal action has not yet been fully elucidated.[1][2]
Comparison of Antifungal Mechanisms
The following table summarizes the known or proposed antifungal mechanisms of this compound in comparison to major classes of clinically and agriculturally important antifungal drugs.
| Antifungal Agent/Class | Mechanism of Action | Target Fungi (Examples) |
| This compound | Hypothesized: Disruption of fungal cell membrane integrity; Potential inhibition of ergosterol biosynthesis. The exact mechanism is currently unknown.[1] | Ustilago maydis, Rhizoctonia solani[1][2] |
| Azoles (e.g., Fluconazole) | Inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting cell membrane function.[3] | Candida spp., Cryptococcus neoformans, Aspergillus spp. |
| Polyenes (e.g., Amphotericin B) | Binds directly to ergosterol in the fungal cell membrane, forming pores that lead to increased membrane permeability and leakage of intracellular contents, resulting in cell death.[4] | Broad-spectrum, including Candida spp., Aspergillus spp., Cryptococcus neoformans |
| Echinocandins (e.g., Caspofungin) | Inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall. This results in a weakened cell wall and osmotic instability. | Candida spp., Aspergillus spp. |
| Allylamines (e.g., Terbinafine) | Inhibition of squalene epoxidase, an early enzyme in the ergosterol biosynthesis pathway. This leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell.[3] | Dermatophytes (Trichophyton spp., Microsporum spp., Epidermophyton spp.) |
Quantitative Performance Data
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of fungi are not yet widely available in published literature, the following table provides typical MIC ranges for established antifungal agents against common fungal pathogens to serve as a benchmark for future studies.
| Fungal Species | Fluconazole (µg/mL) | Amphotericin B (µg/mL) | Caspofungin (µg/mL) |
| Candida albicans | 0.25 - 2 | 0.12 - 1 | 0.03 - 0.25 |
| Candida glabrata | 8 - 64 | 0.25 - 2 | 0.06 - 0.5 |
| Aspergillus fumigatus | >64 | 0.5 - 2 | 0.12 - 1 |
| Cryptococcus neoformans | 2 - 16 | 0.12 - 1 | >16 |
Experimental Protocols
A crucial experiment in validating the antifungal activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The following is a detailed protocol for the broth microdilution method, a standard procedure for this purpose.
Protocol: Broth Microdilution Antifungal Susceptibility Testing
1. Materials:
- Test compound (e.g., this compound)
- Fungal isolate
- Sterile 96-well microtiter plates
- RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
- Spectrophotometer
- Sterile saline or phosphate-buffered saline (PBS)
- Hemocytometer or other cell counting device
- Incubator
2. Preparation of Fungal Inoculum: a. Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature until mature colonies are visible. b. Prepare a suspension of fungal cells in sterile saline. c. Adjust the cell density of the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer (by measuring optical density at a specific wavelength, e.g., 530 nm) and correlating it with cell counts from a hemocytometer. d. Dilute this stock suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the test wells.
3. Preparation of Antifungal Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to create a range of concentrations.
4. Assay Procedure: a. Add 100 µL of the appropriate antifungal dilution to the wells of the microtiter plate. b. Add 100 µL of the fungal inoculum to each well. c. Include a positive control (fungal inoculum without the antifungal agent) and a negative control (medium only). d. Incubate the plate at 35°C for 24-48 hours, depending on the growth rate of the fungus.
5. Determination of MIC: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the positive control. b. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 490 nm) using a microplate reader.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known and hypothesized antifungal mechanisms of action.
Caption: Overview of known and hypothesized antifungal mechanisms.
Caption: Ergosterol biosynthesis pathway and points of antifungal inhibition.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound presents a promising avenue for the development of new antifungal agents, particularly for agricultural applications. While its fungicidal activity against key plant pathogens is established, further research is imperative to elucidate its precise mechanism of action and to quantify its antifungal spectrum through standardized susceptibility testing. Comparative studies generating MIC data against a broad panel of fungi will be crucial in positioning this compound relative to existing antifungal therapies. The hypothesized mechanisms involving cell membrane disruption or inhibition of ergosterol biosynthesis provide a solid foundation for future mechanistic studies.
References
A Comparative Guide to the Cross-Resistance Profile of 5-epi-Jinkoheremol in Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-resistance potential of the novel antifungal agent, 5-epi-Jinkoheremol. Due to the early stage of research, direct comparative data on cross-resistance is not yet available. Therefore, this document outlines the necessary experimental protocols and data presentation structures to facilitate such studies. Furthermore, it details established resistance mechanisms in fungal pathogens to provide a comparative context for future findings.
Introduction to this compound
This compound is a sesquiterpenoid with demonstrated strong fungicidal activity against the plant pathogenic fungi Ustilago maydis and Rhizoctonia solani.[1][2] While its exact mechanism of action is currently unknown, its potential as a new antifungal agent warrants a thorough investigation into its susceptibility to existing fungal resistance mechanisms.[1][3] Understanding its cross-resistance profile with established antifungal drugs is a critical step in its development for clinical or agricultural applications.
Proposed Experimental Protocols for Cross-Resistance Analysis
To evaluate the cross-resistance profile of this compound, a series of standardized antifungal susceptibility tests should be performed using a panel of well-characterized resistant fungal isolates. The methodologies should adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.[4][5][6][7][8]
Fungal Isolate Panel
A curated panel of fungal isolates with known resistance mechanisms is essential. This panel should include, but is not limited to:
-
Azole-resistant strains: Isolates with mutations in the ERG11 gene or overexpression of efflux pumps (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus).[2][9][10]
-
Echinocandin-resistant strains: Isolates with mutations in the FKS1 or FKS2 genes (e.g., Candida albicans, Candida glabrata).[3][11][12]
-
Polyene-resistant strains: Isolates with mutations in the ergosterol biosynthesis pathway (e.g., ERG3 mutations) (e.g., Candida species).[13][14][15]
-
Multidrug-resistant (MDR) strains: Isolates exhibiting resistance to multiple classes of antifungals.
For each strain, the specific resistance mechanism should be genetically confirmed.
Antifungal Susceptibility Testing (AST)
Broth microdilution is the recommended method for determining the Minimum Inhibitory Concentration (MIC) of this compound and comparator antifungal agents.
a. Materials:
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Comparator antifungals: Fluconazole, Voriconazole, Caspofungin, Micafungin, Amphotericin B
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
b. Methodology (adapted from CLSI M27/M38 and EUCAST guidelines): [4][6]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline, and the suspension is adjusted to a standard cell density (e.g., 0.5 McFarland standard).
-
Drug Dilution: A serial two-fold dilution of this compound and comparator drugs is prepared in the 96-well plates using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B) compared to the drug-free control.[7]
Data Analysis and Interpretation
The MIC values of this compound will be compared with those of the other antifungal agents across the panel of resistant strains. Cross-resistance is indicated if strains resistant to a particular antifungal class also exhibit high MICs for this compound. Conversely, a lack of correlation in MICs would suggest a novel mechanism of action and a lower potential for cross-resistance.
Data Presentation: Comparative Tables
The following tables are templates for the presentation of quantitative data from the proposed cross-resistance studies.
Table 1: Antifungal Susceptibility of Azole-Resistant Fungal Isolates
| Fungal Isolate | Resistance Mechanism | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | This compound MIC (µg/mL) |
| C. albicans (ATCC XXXX) | Wild-type | |||
| C. albicans (Clinical Isolate 1) | ERG11 point mutation (Y132F) | |||
| C. glabrata (Clinical Isolate 2) | Upregulation of CDR1/CDR2 | |||
| A. fumigatus (Clinical Isolate 3) | TR34/L98H in cyp51A |
Table 2: Antifungal Susceptibility of Echinocandin-Resistant Fungal Isolates
| Fungal Isolate | Resistance Mechanism | Caspofungin MIC (µg/mL) | Micafungin MIC (µg/mL) | This compound MIC (µg/mL) |
| C. albicans (ATCC XXXX) | Wild-type | |||
| C. albicans (Clinical Isolate 4) | FKS1 point mutation (S645P) | |||
| C. glabrata (Clinical Isolate 5) | FKS2 point mutation (S663P) |
Table 3: Antifungal Susceptibility of Polyene-Resistant Fungal Isolates
| Fungal Isolate | Resistance Mechanism | Amphotericin B MIC (µg/mL) | This compound MIC (µg/mL) |
| C. tropicalis (ATCC XXXX) | Wild-type | ||
| C. tropicalis (Clinical Isolate 6) | ERG3 mutation |
Visualization of Experimental Workflow and Resistance Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflow and the key known signaling pathways involved in fungal drug resistance.
Caption: Proposed experimental workflow for assessing the cross-resistance of this compound.
Caption: Key molecular mechanisms of resistance to major antifungal drug classes.
Conclusion
The emergence of novel antifungal agents like this compound is crucial in the fight against drug-resistant fungal pathogens. The experimental framework outlined in this guide provides a systematic approach to evaluating its cross-resistance profile. The resulting data will be invaluable for the scientific and drug development communities in determining the potential utility and strategic positioning of this compound in the landscape of antifungal therapies. Future studies should also aim to elucidate its specific mechanism of action, which will further clarify its relationship with existing antifungal classes.
References
- 1. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal echinocandin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EUCAST: Fungi (AFST) [eucast.org]
- 6. Portico [access.portico.org]
- 7. academic.oup.com [academic.oup.com]
- 8. EUCAST: Methodology and Instructions [eucast.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of echinocandin antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of 5-epi-Jinkoheremol: A Novel Biofungicide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the efficacy data available for 5-epi-Jinkoheremol, a promising sesquiterpenoid biofungicide. Its performance is compared with established commercial fungicides, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a natural product isolated from the medicinal plant Catharanthus roseus, has demonstrated potent fungicidal activity against a range of plant pathogens.[1][2][3][4] Notably, it has shown superior efficacy compared to the commercial fungicide validamycin against the biotrophic fungus Ustilago maydis and the necrotrophic fungus Rhizoctonia solani. This guide synthesizes the current data on its efficacy, outlines the experimental protocols for its evaluation, and visualizes its biosynthetic pathway and proposed mechanism of action.
Data Presentation: Efficacy Comparison
The following tables summarize the available quantitative data on the antifungal efficacy of this compound and comparable commercial fungicides.
Table 1: Efficacy Against Rhizoctonia solani
| Compound | Type | Concentration | Mycelial Growth Inhibition (%) | Citation |
| This compound | Sesquiterpenoid Biofungicide | Data not available in snippets | Stated to be more effective than Validamycin | |
| Validamycin | Aminoglycoside Biofungicide | 0.1 µg/mL | Suppressed in vivo degradation of intracellular trehalose | |
| Iprodione | Dicarboximide Fungicide | EC50: 0.43 mg/L | - | |
| Thiophanate-methyl | Benzimidazole Fungicide | EC50: 1.84 mg/L | - | |
| Prochloraz | Imidazole Fungicide | EC50: 13.84 mg/L | - | |
| Azoxystrobin | Strobilurin Fungicide | EC50: 596.60 mg/L | - | |
| Propiconazole | Triazole Fungicide | 500 ppm | 100% | |
| Hexaconazole | Triazole Fungicide | 500 ppm | 100% | |
| Tebuconazole | Triazole Fungicide | 500 ppm | 93.08% |
Table 2: Efficacy Against Ustilago maydis
| Compound | Type | Concentration | Growth Inhibition | Citation |
| This compound | Sesquiterpenoid Biofungicide | Data not available in snippets | Stated to be more effective than Validamycin | |
| Validamycin | Aminoglycoside Biofungicide | Data not available in snippets | Less effective than this compound | |
| Flumioxazin (BroadStar) | N-phenylphthalimide Herbicide | > 70 mg/L | Impaired growth | [5] |
Note: Specific IC50 or MIC values for the direct comparison between this compound and validamycin against both pathogens were not available in the searched literature snippets. Similarly, quantitative data for a broad range of commercial fungicides against Ustilago maydis is limited in the provided results.
Experimental Protocols
The evaluation of the antifungal efficacy of this compound and other compounds typically follows standardized in vitro susceptibility testing methods.
Fungal Strains and Culture Conditions
-
Pathogens: Rhizoctonia solani and Ustilago maydis are obtained from recognized culture collections.
-
Culture Medium: Fungi are typically cultured on Potato Dextrose Agar (PDA) or in Potato Dextrose Broth (PDB).
-
Incubation: Cultures are maintained at an appropriate temperature (e.g., 25-28°C) until sufficient growth or sporulation is achieved.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Antifungal Stock Solutions: A stock solution of the test compound (e.g., this compound, validamycin) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial Dilutions: A series of twofold dilutions of the antifungal stock solution are prepared in a 96-well microtiter plate using a liquid growth medium like RPMI-1640.
-
Inoculum Preparation: A standardized suspension of fungal spores or mycelial fragments is prepared and adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control (no antifungal) and a sterility control (no fungus) are included.
-
Incubation: The plates are incubated under suitable conditions for 24-72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 80% inhibition) compared to the growth control.
Mycelial Growth Inhibition Assay (Poisoned Food Technique)
-
Medium Preparation: The antifungal compound is incorporated into a molten agar medium (e.g., PDA) at various concentrations.
-
Plating: The agar medium containing the antifungal is poured into Petri dishes.
-
Inoculation: A mycelial plug from an actively growing fungal culture is placed at the center of each plate.
-
Incubation: The plates are incubated, and the radial growth of the fungal colony is measured at regular intervals.
-
Inhibition Calculation: The percentage of mycelial growth inhibition is calculated relative to a control plate containing no antifungal agent.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Biosynthetic pathway of this compound via the Mevalonate (MVA) pathway.
Caption: Experimental workflow for in vitro antifungal susceptibility testing.
Caption: Proposed antifungal mechanism of action for sesquiterpenoids.
References
- 1. Microbial production of 5- epi-jinkoheremol, a plant-derived antifungal sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Herbicides as fungicides: Targeting heme biosynthesis in the maize pathogen Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]
peer-reviewed studies on the fungicidal properties of 5-epi-Jinkoheremol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 5-epi-Jinkoheremol's Antifungal Efficacy Supported by Experimental Data.
The novel sesquiterpenoid this compound, a natural product isolated from the medicinal plant Catharanthus roseus, has demonstrated significant fungicidal activity, positioning it as a promising candidate for a new class of biofungicides.[1][2] This guide provides a comparative analysis of its performance against the commercial fungicide validamycin, supported by available peer-reviewed data.
Quantitative Fungicidal Performance
Recent research has highlighted the potent antifungal effects of this compound against two significant plant pathogens: the biotrophic fungus Ustilago maydis and the necrotrophic fungus Rhizoctonia solani.[1][2] While direct Minimum Inhibitory Concentration (MIC) values from the primary study were not available in the public domain, the research qualitatively reports that this compound exhibits "better fungicidal activities" than validamycin against both fungal strains.[1]
| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Ustilago maydis | Data not available in public domain | [1][2] |
| Rhizoctonia solani | Data not available in public domain | [1][2] | |
| Validamycin | Ustilago maydis | Data not available in public domain | - |
| Rhizoctonia solani | 15 ppm (for 100% radial growth inhibition) | [3] | |
| Aspergillus flavus | 1 µg/mL | [4] |
Note: The primary study on this compound emphasizes its high efficacy at very low concentrations, suggesting its potential as a potent biofungicide.[1][2] Further research disclosing specific MIC values is anticipated to provide a more direct quantitative comparison.
Experimental Protocols
The fungicidal activity of this compound was determined using established in vitro assays. The detailed experimental protocols from the primary study are summarized below.
Antifungal Susceptibility Testing
The antifungal activity of this compound and validamycin was evaluated against Ustilago maydis and Rhizoctonia solani. The fungi were cultured on a suitable growth medium. The compounds were introduced to the culture medium at various concentrations to determine the minimum concentration that inhibits visible growth (MIC). The assays were performed in triplicate to ensure statistical significance. While the exact methodology, such as broth microdilution or agar dilution, is not detailed in the available excerpts, these are standard methods for such evaluations.
Visualizing the Biosynthesis Pathway
To facilitate the production of this compound for further research and potential commercialization, a microbial production platform has been established in engineered Saccharomyces cerevisiae.[1] The core of this platform is the heterologous expression of the this compound synthase (TPS18) and the optimization of the native mevalonate (MVA) pathway to increase the supply of the precursor farnesyl pyrophosphate (FPP).[1][4]
Caption: Engineered biosynthesis of this compound in yeast.
References
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of 5-epi-Jinkoheremol
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical disposal protocols is a critical component of responsible research. This guide provides essential, step-by-step procedures for the safe disposal of 5-epi-Jinkoheremol, ensuring compliance with safety regulations and minimizing environmental impact.
Chemical Safety Overview
This compound is a sesquiterpenoid with notable antifungal properties.[1][2][3][4] While valuable in research, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] Therefore, meticulous handling and disposal are crucial.
Hazard Identification and Classification
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[5] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[5] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[5] |
Personal Protective Equipment (PPE) Requirements
Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety goggles with side-shields.[5]
-
Hand Protection: Protective gloves.[5]
-
Body Protection: Impervious clothing, such as a lab coat.[5]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.[5]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to avoid release to the environment .[5] Do not dispose of this chemical down the drain or in regular waste streams.
-
Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated, properly labeled, and sealed waste container.
-
The container must be clearly marked as "Hazardous Waste" and should specify the contents, including the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[5]
-
Ensure the storage area is designated for hazardous chemical waste and is inaccessible to unauthorized personnel.
-
-
Arranging for Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. They will have established procedures and licensed contractors for handling such materials.
-
-
Spill Management:
Emergency First Aid Procedures
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]
-
Eye Contact: Remove contact lenses, if present. Immediately flush eyes with large amounts of water. Seek prompt medical attention.[5]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and consult a physician.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[5]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Disposal workflow for this compound.
References
- 1. Microbial production of this compound, a plant-derived antifungal sesquiterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial production of 5- epi-jinkoheremol, a plant-derived antifungal sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound|2567930-96-3|MSDS [dcchemicals.com]
Personal protective equipment for handling 5-epi-Jinkoheremol
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 5-epi-Jinkoheremol. Adherence to these procedures is critical for ensuring personal safety and environmental protection.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
GHS Pictograms:
⚠️ &# рыба;
Signal Word: Warning
Hazard Statements:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | Fully fastened to protect skin and personal clothing. |
| Respiratory Protection | Fume Hood | All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.[1] |
| Respirator | May be required for large quantities or if a fume hood is not available. Consult your institution's safety officer. |
Operational Plan: Handling and Storage
Strict adherence to the following procedures is necessary to prevent contamination and accidental exposure.
Handling:
-
Work Area Preparation: Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Aliquoting:
-
Perform all weighing and handling of the powdered form of this compound within a chemical fume hood to prevent inhalation of dust.[1]
-
Use dedicated spatulas and weighing boats.
-
-
In Solution:
-
When working with this compound in a solvent, handle it with the same level of caution, using appropriate PPE to avoid skin contact and splashes.
-
-
General Practices:
Storage:
| Form | Storage Temperature | Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area.[1] |
| In Solvent | -80°C | Keep container tightly sealed.[1] |
-
Store away from direct sunlight and sources of ignition.[1]
-
Store separately from strong acids/alkalis and strong oxidizing/reducing agents.[1]
Emergency Procedures: First Aid
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician immediately if you feel unwell.[1] Rinse mouth.[1] DO NOT induce vomiting. |
| Skin Contact | Rinse skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes and call a physician.[1] |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water.[1] Separate eyelids with fingers to ensure adequate flushing.[1] Promptly call a physician.[1] |
| Inhalation | Immediately relocate self or casualty to fresh air.[1] If breathing is difficult, give cardiopulmonary resuscitation (CPR).[1] Avoid mouth-to-mouth resuscitation.[1] |
Disposal Plan
Due to its high aquatic toxicity, this compound and its containers require special disposal procedures to prevent environmental contamination.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weighing papers, pipette tips) in a dedicated, labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, labeled hazardous waste container.
-
-
Spill Management:
-
In case of a spill, collect the spillage to prevent it from entering drains or waterways.[1]
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it in the solid hazardous waste container.
-
For solid spills, carefully sweep or vacuum the material and place it in the solid hazardous waste container. Avoid creating dust.
-
-
Final Disposal:
-
Dispose of all waste contents and containers at an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow: Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
